Y16526
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C30H34FN5O4 |
|---|---|
Poids moléculaire |
547.6 g/mol |
Nom IUPAC |
(6S)-1-(3-fluoro-4-methoxyphenyl)-6-[4-(3-methyl-1,2-benzoxazol-5-yl)-1-[(2S)-2-morpholin-4-ylpropyl]imidazol-2-yl]piperidin-2-one |
InChI |
InChI=1S/C30H34FN5O4/c1-19(34-11-13-39-14-12-34)17-35-18-25(21-7-9-27-23(15-21)20(2)33-40-27)32-30(35)26-5-4-6-29(37)36(26)22-8-10-28(38-3)24(31)16-22/h7-10,15-16,18-19,26H,4-6,11-14,17H2,1-3H3/t19-,26-/m0/s1 |
Clé InChI |
SBTRJAPCZQLFAH-SIBVEZHUSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Gö6976: A Technical Guide to its Mechanism of Action on Protein Kinase C Isoforms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gö6976 is a potent, cell-permeable, and ATP-competitive inhibitor of protein kinase C (PKC) that has become an invaluable tool in signal transduction research. This indolocarbazole compound exhibits marked selectivity for the conventional, calcium-dependent PKC isoforms (cPKCs), making it instrumental in dissecting the specific roles of these kinases in complex cellular processes. This technical guide provides an in-depth overview of the mechanism of action of Gö6976, its inhibitory profile across PKC isoforms, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action
Gö6976 functions as a reversible, ATP-competitive inhibitor of protein kinase C.[1] Kinetic analyses have revealed that its inhibitory action is competitive with respect to ATP, non-competitive with the protein substrate, and of a mixed type concerning phosphatidylserine (B164497).[2] This indicates that Gö6976 binds to the ATP-binding pocket of the kinase domain of sensitive PKC isoforms, thereby preventing the phosphorylation of their substrates. A key characteristic of Gö6976 is its selectivity for Ca2+-dependent PKC isoforms.[2][3][4]
Inhibitory Profile of Gö6976
The potency and selectivity of Gö6976 have been characterized across various PKC isoforms and other kinases. The following tables summarize the quantitative data on its inhibitory activity.
Table 1: Inhibitory Activity of Gö6976 against PKC Isoforms
| PKC Isoform | IC50 (nM) | Class | Notes |
| PKCα | 2.3 | Conventional | High potency inhibition. |
| PKCβ1 | 6.2 | Conventional | High potency inhibition. |
| PKCβII | >80% inhibition at 500 nM | Conventional | Significant inhibition. |
| PKCγ | <28% inhibition at 500 nM | Conventional | Low sensitivity. |
| PKCδ | > 3000 | Novel | Not effectively inhibited. |
| PKCε | > 3000 | Novel | Not effectively inhibited. |
| PKCζ | > 3000 | Atypical | Not effectively inhibited. |
| PKCη | 41-65% inhibition at 500 nM | Novel | Moderate inhibition at higher concentrations. |
| PKCθ | <28% inhibition at 500 nM | Novel | Low sensitivity. |
| PKCμ (PKD1) | 20 | Other | Potent inhibition. |
Table 2: Off-Target Inhibitory Activity of Gö6976
| Kinase | IC50 (nM) |
| TrkA | 5 |
| TrkB | 30 |
| JAK2 | 130 |
| JAK3 | 370 |
| FLT3 | Potent inhibitor |
Signaling Pathways and Logical Relationships
Gö6976's selective inhibition of conventional PKC isoforms allows for the elucidation of their roles in specific signaling cascades.
Caption: Simplified signaling pathway showing the activation of conventional PKC isoforms and inhibition by Gö6976.
Experimental Protocols
In Vitro PKC Kinase Assay (Radioactive)
This protocol is adapted from standard radiometric kinase assays and is suitable for determining the IC50 of Gö6976 for purified PKC isoforms.
Materials:
-
Purified recombinant PKC isoforms (α, β, γ, etc.)
-
Gö6976
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, lipid activator, and PKC substrate.
-
Add varying concentrations of Gö6976 (or DMSO as a vehicle control) to the reaction mixture.
-
Add the purified PKC enzyme to the mixture and incubate for a short period (e.g., 5-10 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Gö6976 concentration relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for an in vitro radioactive PKC kinase assay.
Cell-Based PKC Inhibition Assay
This protocol provides a general framework for assessing the effect of Gö6976 on PKC activity within a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
Gö6976
-
PKC activator (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA)
-
Lysis buffer
-
Phospho-specific antibodies for a known PKC substrate (e.g., phospho-MARCKS)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed cells in appropriate culture plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of Gö6976 (or DMSO vehicle) for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a PKC activator (e.g., PMA) for a time known to induce substrate phosphorylation (e.g., 10-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Analyze the phosphorylation status of a specific PKC substrate by Western blotting using a phospho-specific antibody.
-
Normalize the phospho-protein signal to the total protein level of the substrate or a loading control (e.g., β-actin or GAPDH).
-
Quantify the inhibition of substrate phosphorylation at different Gö6976 concentrations.
Caption: Experimental workflow for a cell-based PKC inhibition assay.
Conclusion
Gö6976 remains a cornerstone for investigating the physiological and pathophysiological roles of conventional PKC isoforms. Its well-characterized mechanism of action and selectivity profile, when coupled with appropriate experimental design and consideration of its off-target effects, enable researchers to dissect the intricate signaling networks governed by these crucial kinases. The protocols and data presented in this guide offer a comprehensive resource for the effective application of Gö6976 in a research setting.
References
The Genesis of a Potent Kinase Inhibitor: A Technical Guide to the Discovery and History of Gö6976 in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gö6976, a synthetic indolocarbazole, has carved a significant niche in cell signaling research as a potent and selective inhibitor of conventional protein kinase C (PKC) isoforms. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of Gö6976. It details its inhibitory profile, impact on key signaling pathways, and the experimental methodologies used for its characterization. This document is intended to be a comprehensive resource for researchers and professionals in drug development, offering a detailed understanding of this pivotal tool in signal transduction research.
Discovery and Historical Context
Gö6976 emerged from research into indolocarbazole compounds as potential protein kinase C inhibitors. The seminal work by Martiny-Baron and colleagues in 1993 identified Gö6976 as a highly potent and selective inhibitor of Ca2+-dependent PKC isozymes.[1] Structurally related to the broad-spectrum kinase inhibitor staurosporine, Gö6976 demonstrated a remarkable selectivity for the conventional PKC isoforms, PKCα and PKCβ1, over the novel and atypical isoforms.[1] This selectivity represented a significant advancement in the field, providing researchers with a tool to dissect the specific roles of conventional PKCs in various cellular processes.
Initial studies highlighted its competitive inhibition with respect to ATP, a common mechanism for kinase inhibitors.[1] Subsequent research has expanded our understanding of Gö6976's biological activities, revealing its influence on cell cycle progression, apoptosis, and its potential as an antiviral and anti-cancer agent.[2][3]
Chemical Synthesis
Mechanism of Action and Kinase Selectivity
Gö6976 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of susceptible kinases and preventing the transfer of the gamma-phosphate from ATP to its substrate. Its primary targets are the conventional, Ca2+-dependent PKC isoforms.
Inhibitory Profile of Gö6976
The following tables summarize the quantitative data on the inhibitory activity of Gö6976 against a range of protein kinases.
| Target Kinase | IC50 (nM) | Notes |
| PKC Isoforms | ||
| PKC (rat brain) | 7.9 | Broad activity against a mix of PKC isoforms. |
| PKCα | 2.3 | High potency against this conventional PKC isoform. |
| PKCβ1 | 6.2 | High potency against this conventional PKC isoform. |
| PKCδ | >1000 | Demonstrates high selectivity over novel PKC isoforms. |
| PKCε | >1000 | Demonstrates high selectivity over novel PKC isoforms. |
| PKCζ | >1000 | Demonstrates high selectivity over atypical PKC isoforms. |
| Off-Target Kinases | ||
| JAK2 | Potent inhibitor | Direct and potent inhibition observed in vitro. |
| FLT3 | Potent inhibitor | Potent inhibitor of both wild-type and mutant forms. |
| TrkA | Potent inhibitor | Inhibition of this neurotrophin receptor has been reported. |
| TrkB | Potent inhibitor | Inhibition of this neurotrophin receptor has been reported. |
| PKD (PKCμ) | 20 | Also shows inhibitory activity against this related kinase. |
Key Signaling Pathways Modulated by Gö6976
Gö6976's potent and selective inhibition of conventional PKCs, along with its effects on other kinases, allows it to modulate a variety of critical signaling pathways.
Protein Kinase C (PKC) Signaling
As a primary inhibitor of conventional PKCs, Gö6976 directly interferes with the canonical PKC signaling pathway. This pathway is activated by diacylglycerol (DAG) and Ca2+, leading to the phosphorylation of a wide range of downstream substrates involved in cell proliferation, differentiation, and apoptosis.
Figure 1. Inhibition of the canonical PKC signaling pathway by Gö6976.
JAK/STAT Signaling Pathway
Gö6976 has been shown to be a potent inhibitor of JAK2, a key kinase in the JAK/STAT signaling pathway.[4] This pathway is crucial for cytokine and growth factor signaling, playing a major role in immunity and cell proliferation. Inhibition of JAK2 by Gö6976 can lead to reduced STAT phosphorylation and subsequent changes in gene expression.
Figure 2. Gö6976-mediated inhibition of the JAK/STAT signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. Some studies have shown that Gö6976 can inhibit the activation of the ERK pathway, which may be a consequence of its effects on upstream kinases like PKC.[1]
Figure 3. Potential indirect inhibition of the MAPK/ERK pathway by Gö6976.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of Gö6976 against PKC isoforms using a radioactive assay.
Materials:
-
Purified recombinant PKC isozymes
-
Gö6976
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM CaCl2)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
[γ-32P]ATP
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, PS, DAG, and the PKC substrate.
-
Add varying concentrations of Gö6976 (or vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the purified PKC enzyme and pre-incubate for 10 minutes at 30°C.
-
Start the phosphorylation reaction by adding [γ-32P]ATP and incubate for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of Gö6976 and determine the IC50 value.
Figure 4. Workflow for an in vitro PKC inhibition assay.
Conclusion
Gö6976 has proven to be an invaluable tool in the study of cell signaling, primarily due to its potent and selective inhibition of conventional PKC isoforms. Its discovery marked a significant step forward in the ability to dissect the complex roles of different PKC isozymes in cellular physiology and pathology. While it exhibits activity against other kinases, careful experimental design and interpretation can leverage its unique inhibitory profile to gain deeper insights into a multitude of signaling pathways. This technical guide serves as a comprehensive resource for researchers utilizing or considering Gö6976 in their studies, providing a solid foundation in its history, mechanism, and practical application.
References
- 1. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gö 6976, a selective inhibitor of protein kinase C, is a potent antagonist of human immunodeficiency virus 1 induction from latent/low-level-producing reservoir cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pi3k signaling pathways: Topics by Science.gov [science.gov]
Cellular Pathways Modulated by Gö6976: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gö6976 is a potent, ATP-competitive, cell-permeable kinase inhibitor belonging to the indolocarbazole class of compounds. Initially characterized as a highly selective inhibitor of calcium-dependent Protein Kinase C (PKC) isoforms, subsequent research has revealed a more complex pharmacological profile. Gö6976 affects a multitude of critical cellular pathways, including cell cycle control, apoptosis, autophagy, and cell adhesion, primarily through its interactions with a range of protein kinases beyond the PKC family. This document provides a comprehensive overview of the cellular pathways affected by Gö6976, presenting quantitative data on its inhibitory activities, detailed experimental protocols for its study, and visual diagrams of the key signaling cascades it modulates. Understanding this broader specificity is crucial for the accurate interpretation of experimental results and for exploring its therapeutic potential.
Primary Target Profile: Protein Kinase C (PKC) Family
The PKC family of serine/threonine kinases are central regulators of numerous cellular processes, including proliferation, differentiation, and gene expression.[1][2] They are broadly classified into three subfamilies based on their activation requirements.[1][3]
-
Conventional PKCs (cPKC): Isoforms α, βI, βII, and γ are activated by diacylglycerol (DAG) and require calcium (Ca²⁺) for their function.[1][3]
-
Novel PKCs (nPKC): Isoforms δ, ε, η, and θ are also activated by DAG but are calcium-independent.[1]
-
Atypical PKCs (aPKC): Isoforms ζ and ι/λ do not require DAG or Ca²⁺ for activation.[1]
Gö6976 exhibits high potency and selectivity for the conventional, Ca²⁺-dependent PKC isoforms, distinguishing it from broader-spectrum inhibitors like staurosporine. It is a potent inhibitor of PKCα and PKCβ1 in the low nanomolar range, while showing significantly less activity against novel and atypical isoforms.[4]
Data Presentation: Inhibitory Activity of Gö6976 against PKC Isoforms
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Gö6976 for various PKC isoforms, highlighting its selectivity profile.
| PKC Isoform | IC₅₀ (nM) | PKC Class |
| PKC (Rat Brain Mix) | 7.9 | Mixed |
| PKCα | 2.3[4] | Conventional |
| PKCβ1 | 6.2[4] | Conventional |
| PKCδ | > 3000 | Novel |
| PKCε | > 3000 | Novel |
| PKCζ | > 3000 | Atypical |
Visualization: Canonical PKC Signaling Pathway
The diagram below illustrates the classical activation pathway for conventional PKC isoforms and indicates the point of inhibition by Gö6976.
Modulation of Cell Cycle Progression
A critical function of Gö6976, discovered to be more potent than its effect on PKC, is its ability to abrogate DNA damage-induced cell cycle checkpoints.[5][6] Specifically, Gö6976 is a potent inhibitor of the S and G2/M checkpoints, forcing cells with damaged DNA to enter mitosis, a process that can enhance the cytotoxicity of DNA-damaging chemotherapeutic agents.[5][6][7] This effect is particularly pronounced in p53-defective cancer cells.[5][6]
The mechanism for this checkpoint abrogation is the inhibition of the checkpoint kinases Chk1 and/or Chk2.[5][6] Inhibition of Chk1 prevents the inhibitory phosphorylation of the phosphatase Cdc25C.[6][7] An active Cdc25C can then dephosphorylate and activate the Cdk1/Cyclin B complex, which is the master regulator of entry into mitosis.[7]
Visualization: G2/M Checkpoint Abrogation by Gö6976
This diagram shows the G2/M checkpoint signaling cascade and how Gö6976 overrides the arrest signal.
Off-Target Kinase Inhibition Profile
While Gö6976 is selective for conventional PKCs relative to other PKC isoforms, it is a promiscuous inhibitor of other kinase families.[8] This is a critical consideration in experimental design, as effects attributed solely to PKC inhibition may, in fact, be due to the modulation of other pathways. At concentrations commonly used in cell-based assays (0.1-10 µM), Gö6976 can inhibit a wide array of kinases.[4][8]
Key off-targets include Protein Kinase D (PKD), Janus kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), and Tropomyosin receptor kinases A and B (TrkA, TrkB).[4] The inhibition of these kinases can lead to profound biological effects, such as the modulation of immune responses and inhibition of cell migration.[9][10]
Data Presentation: Inhibitory Activity of Gö6976 against Off-Target Kinases
| Kinase Target | IC₅₀ (nM) | Kinase Family |
| PKCμ (PKD1) | 20[4] | Serine/Threonine Kinase |
| TrkA | 5 | Receptor Tyrosine Kinase |
| TrkB | 30 | Receptor Tyrosine Kinase |
| JAK2 | 130 | Tyrosine Kinase |
| FLT3 | - (Inhibits)[4][11] | Receptor Tyrosine Kinase |
| Chk1 | - (Inhibits)[5][6] | Serine/Threonine Kinase |
| PtdIns3K | - (Inhibits)[12] | Lipid Kinase |
Data Presentation: Promiscuity of Gö6976
Studies screening Gö6976 against large panels of kinases reveal its broad activity.[8]
| Concentration | Kinase Panel Size | Kinases Inhibited ≥ 50% | Kinases Inhibited > 80% |
| 100 nM | 69 | 38 | 19 |
| 500 nM | 300 | 107 (non-PKC) | 52 (non-PKC) |
Impact on Other Major Cellular Processes
Autophagy
Autophagy is a catabolic process for degrading and recycling cellular components to maintain homeostasis.[13] While often a pro-survival mechanism, its role in cancer is complex.[14] Gö6976 has been identified as a potent inhibitor of autophagosome formation.[12][15] This inhibition is not mediated through its primary target, PKC, but rather through the direct inhibition of phosphatidylinositol 3-kinase (PtdIns3K, specifically the class III PI3K, Vps34).[12] This makes Gö6976 a useful tool to study autophagy, as it does not inhibit the pro-survival class I PI3K-Akt signaling pathway at concentrations where it effectively blocks autophagy.[12]
Cell Adhesion, Migration, and Invasion
Gö6976 significantly impacts the machinery of cell adhesion and motility, suggesting a potential role as an anti-metastatic agent. In melanoma cells, Gö6976, but not the broader PKC inhibitor Gö6983, was shown to reverse the E-cadherin to N-cadherin switch, a hallmark of the epithelial-to-mesenchymal transition (EMT) that promotes metastasis.[9] This effect was linked to the specific inhibition of Protein Kinase D1 (PKD1).[9] The restoration of E-cadherin expression leads to increased cell-cell junctions, a shift from a migratory mesenchymal shape to a more stationary epithelial-like shape, and translocation of β-catenin from the nucleus to the plasma membrane, reducing its oncogenic signaling.[9] Consequently, Gö6976 strongly inhibits cancer cell migration and invasion.[9][16][17]
Visualization: Gö6976 Reversion of Metastatic Phenotype
This diagram outlines the logical pathway from Gö6976 to the inhibition of metastatic behaviors via PKD1.
Apoptosis
The effect of Gö6976 on apoptosis (programmed cell death) is context-dependent. In some cancer cell lines, treatment with Gö6976 alone can induce apoptosis.[7] However, its more significant therapeutic potential may lie in its ability to sensitize cancer cells to conventional chemotherapies.[7] By abrogating the G2 checkpoint, Gö6976 forces cells treated with DNA-damaging agents (like doxorubicin) into a lethal mitosis.[7] It shows synergistic cytotoxicity when combined sequentially with agents like doxorubicin (B1662922) and paclitaxel, a mitosis-specific drug.[7]
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This protocol is a standard method for determining the IC₅₀ value of an inhibitor against a purified kinase.[11][18][19]
Materials:
-
Purified recombinant kinase (e.g., PKCα).
-
Specific peptide substrate (e.g., Histone H1).
-
Gö6976 stock solution (10 mM in DMSO).
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1.3 mM CaCl₂, 1 mM DTT.
-
Activator Solution: 1 µg phosphatidylserine, 0.2 µg diolein per reaction.
-
[γ-³²P]ATP (10 µCi/µl).
-
100 µM unlabeled ATP solution.
-
8.5% Phosphoric Acid (stop solution).
-
P81 phosphocellulose filter paper or plates.
-
Scintillation counter and fluid.
Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the Gö6976 stock solution in DMSO, followed by a dilution in kinase buffer to achieve the final desired concentrations (e.g., from 1 µM to 0.1 nM). Include a DMSO-only vehicle control.
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing kinase reaction buffer, activator solution, the specific substrate (e.g., 40 µg Histone H1), and the purified kinase enzyme.
-
Initiate Pre-incubation: Aliquot the reaction mix into individual tubes. Add the diluted Gö6976 or DMSO control to each tube. Incubate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
Start Kinase Reaction: Initiate the reaction by adding a mix of [γ-³²P]ATP and unlabeled ATP (final concentration typically near the Kₘ for ATP, e.g., 10 µM).
-
Incubate: Transfer the tubes to a 30°C water bath and incubate for a fixed time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding cold 8.5% phosphoric acid.
-
Measure Incorporation: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper 3-4 times with 0.75% phosphoric acid to remove unincorporated ATP, followed by a final wash with acetone.
-
Quantify: Place the dried filter paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Gö6976 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualization: Experimental Workflow for Kinase IC₅₀ Determination
Cell Viability Assay (MTT/XTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231).
-
Complete culture medium.
-
96-well cell culture plates.
-
Gö6976 and/or other chemotherapeutic agents.
-
MTT or XTT reagent solution.
-
Solubilization buffer (for MTT) or PMS reagent (for XTT).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Gö6976, a second drug, or a combination of both. Include a vehicle control (DMSO). Incubate for the desired period (e.g., 48-96 hours).
-
Add Reagent: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilize (for MTT): If using MTT, add the solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Read Plate: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Western Blotting for Protein Expression/Phosphorylation
This protocol is used to detect changes in the levels or phosphorylation status of specific proteins.
Materials:
-
Treated and untreated cell pellets.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus (wet or semi-dry) and PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Chk1, anti-Chk1, anti-E-cadherin, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane 3-4 times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin) should be used to ensure equal protein loading.
Conclusion
Gö6976 is a multi-faceted kinase inhibitor whose biological effects extend far beyond its initial characterization as a selective PKC inhibitor. Its potent ability to abrogate cell cycle checkpoints via Chk1 inhibition, block autophagy through PtdIns3K, and reverse the metastatic phenotype by inhibiting PKD1 makes it a powerful chemical probe for dissecting these fundamental cellular processes. For drug development professionals, the promiscuity of Gö6976 underscores the importance of comprehensive off-target profiling. While its broad activity may present challenges for targeted therapy, it also opens avenues for synergistic drug combinations, particularly in oncology. A thorough understanding of the diverse pathways affected by Gö6976 is essential for designing rigorous experiments and accurately interpreting their outcomes.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Signal Transduction Pathways: PKC Family - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 5. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PKC inhibitor Go6976 induces mitosis and enhances doxorubicin-paclitaxel cytotoxicity in urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ameliorating effects of Gö6976, a pharmacological agent that inhibits protein kinase D, on collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Identification of small molecule inhibitors of phosphatidylinositol 3-kinase and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of autophagy significantly increases the antitumor effect of Abiraterone in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protein kinase C alpha/beta inhibitor Go6976 promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Gö6976: A Technical Guide to a Selective Inhibitor of Conventional Protein Kinase C Isozymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gö6976 is a potent, cell-permeable, and reversible indolocarbazole inhibitor of protein kinase C (PKC). It exhibits high selectivity for the conventional PKC isozymes (cPKCs), namely PKCα and PKCβ1, by competing with ATP for the kinase's catalytic site. While a valuable tool for dissecting cPKC-mediated signaling pathways, a comprehensive understanding of its broader kinase selectivity profile is crucial for the accurate interpretation of experimental results. This technical guide provides an in-depth overview of Gö6976, including its mechanism of action, detailed selectivity data, experimental protocols for its use, and its effects on key signaling pathways.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that play pivotal roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. The PKC family is categorized into three subfamilies based on their activation requirements: conventional (or classical) PKCs (α, βI, βII, and γ), novel PKCs (δ, ε, η, and θ), and atypical PKCs (ζ and ι/λ). Conventional PKCs are distinguished by their requirement for both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.
The development of selective inhibitors is paramount to elucidating the specific functions of individual PKC isozymes. Gö6976 (also known as Go 6976 or PD406976) has emerged as a widely utilized pharmacological tool due to its potent and selective inhibition of conventional PKC isozymes at nanomolar concentrations.[1][2] This guide aims to provide a comprehensive technical resource for researchers employing Gö6976 in their studies.
Mechanism of Action
Gö6976 functions as an ATP-competitive inhibitor of conventional PKCs.[2][3] Its planar indolocarbazole structure enables it to bind to the ATP-binding pocket within the catalytic domain of the kinase, thereby preventing the phosphorylation of PKC substrates. Kinetic analyses have confirmed that the inhibition is competitive with respect to ATP, non-competitive with the protein substrate, and of a mixed type concerning phosphatidylserine (B164497).[4]
Data Presentation: Kinase Selectivity Profile
A critical aspect of utilizing any kinase inhibitor is understanding its selectivity. While Gö6976 is highly potent towards PKCα and PKCβ1, it exhibits significant off-target activity against a range of other kinases. The following tables summarize the quantitative data on the inhibitory activity of Gö6976.
Table 1: Inhibitory Activity of Gö6976 against PKC Isozymes
| Kinase Isozyme | IC₅₀ (nM) | Isozyme Subfamily | Reference(s) |
| PKCα | 2.3 | Conventional | |
| PKCβ1 | 6.2 | Conventional | |
| PKC (rat brain) | 7.9 | Mixed | |
| PKCμ (PKD1) | 20 | Novel-related | |
| PKCδ | > 3000 | Novel | |
| PKCε | > 3000 | Novel | |
| PKCζ | > 3000 | Atypical |
Table 2: Off-Target Kinase Inhibitory Profile of Gö6976
| Off-Target Kinase | IC₅₀ (nM) | Kinase Family | Reference(s) |
| FLT3 | 0.7 | Receptor Tyrosine Kinase | |
| TrkA | 5 | Receptor Tyrosine Kinase | |
| TrkB | 30 | Receptor Tyrosine Kinase | |
| JAK2 | 130 | Tyrosine Kinase | |
| JAK3 | 370 | Tyrosine Kinase | |
| CHK1 | Significant Inhibition | Serine/Threonine Kinase | |
| Aurora B | Significant Inhibition | Serine/Threonine Kinase | |
| CaMKK2 | Significant Inhibition | Serine/Threonine Kinase | |
| CDK2-cyclin A | Significant Inhibition | Serine/Threonine Kinase | |
| GSK3β | Significant Inhibition | Serine/Threonine Kinase | |
| MSK1 | Significant Inhibition | Serine/Threonine Kinase | |
| MST2 | Significant Inhibition | Serine/Threonine Kinase | |
| PAK4, PAK5, PAK6 | Significant Inhibition | Serine/Threonine Kinase | |
| PIM3 | Significant Inhibition | Serine/Threonine Kinase | |
| RSK1, RSK2 | Significant Inhibition | Serine/Threonine Kinase |
Experimental Protocols
The following are detailed methodologies for key experiments involving Gö6976.
In Vitro PKC Kinase Assay
This protocol is adapted from a radioactive-based assay to determine the phosphotransferase activity of PKC.
Materials:
-
Purified active PKCα or PKCβ1
-
Gö6976
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol
-
Lipid Activator: 0.5 mg/ml phosphatidylserine and 0.05 mg/ml diacylglycerol, sonicated in ADB
-
Magnesium/ATP Cocktail: 75 mM MgCl₂ and 500 µM ATP in ADB
-
[γ-³²P]ATP (3000 Ci/mmol)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL final volume, add:
-
10 µL of Substrate Cocktail (containing the PKC substrate peptide in ADB).
-
10 µL of Gö6976 (at desired concentrations) or vehicle control (DMSO) diluted in ADB.
-
10 µL of Lipid Activator.
-
10 µL of purified PKC enzyme (25-100 ng) diluted in ADB.
-
-
Initiate the kinase reaction by adding 10 µL of the Mg²⁺/ATP cocktail containing [γ-³²P]ATP.
-
Vortex gently and incubate the tubes at 30°C for 10 minutes.
-
Terminate the reaction by spotting a 25 µL aliquot onto a numbered P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Transfer the P81 papers to scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.
Western Blot Analysis of PKC Substrate Phosphorylation
This protocol outlines the steps to assess the phosphorylation of a specific PKC substrate in cell lysates following treatment with Gö6976.
Materials:
-
Cells of interest
-
Gö6976
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against the phosphorylated PKC substrate
-
Primary antibody against the total PKC substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells and grow to the desired confluency.
-
Treat cells with various concentrations of Gö6976 or vehicle control for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (diluted in 5% BSA/TBST as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein of interest or a loading control like β-actin or GAPDH.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of Gö6976 on the viability and proliferation of cells.
Materials:
-
Cells of interest
-
Gö6976
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of Gö6976 or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Visualizations
Gö6976's inhibition of conventional PKCs can have profound effects on downstream signaling pathways. Furthermore, its off-target activities can lead to complex cellular responses.
Conventional PKC Signaling Pathway
Conventional PKCs are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ triggers the release of intracellular Ca²⁺, which, along with DAG, recruits and activates conventional PKCs at the plasma membrane. Activated cPKCs then phosphorylate a wide array of substrate proteins, modulating their activity and leading to various cellular responses.
Caption: Conventional PKC signaling pathway and the inhibitory action of Gö6976.
PKC-Mediated MAPK/ERK Pathway Activation
Conventional PKCs can activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, a key cascade regulating cell proliferation, differentiation, and survival. Activated cPKCs can phosphorylate and activate Raf, which in turn initiates a phosphorylation cascade involving MEK and ultimately ERK.
Caption: Inhibition of cPKC by Gö6976 can block the MAPK/ERK signaling cascade.
PKC-Dependent NF-κB Activation
The NF-κB signaling pathway is a critical regulator of inflammatory responses, immunity, and cell survival. Conventional PKCs can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This leads to the degradation of IκBα and the subsequent translocation of the NF-κB dimer to the nucleus, where it activates the transcription of target genes.
Caption: Gö6976 can suppress NF-κB activation by inhibiting upstream cPKCs.
Conclusion
Gö6976 remains a valuable pharmacological tool for investigating the roles of conventional PKC isozymes in cellular signaling. Its high potency and selectivity for PKCα and PKCβ1 make it superior to more promiscuous inhibitors for discerning the functions of this PKC subfamily. However, researchers and drug development professionals must remain cognizant of its significant off-target effects, particularly on tyrosine kinases such as FLT3, Trk receptors, and JAKs. The comprehensive data and detailed protocols provided in this guide are intended to facilitate the rigorous and well-controlled use of Gö6976, ultimately leading to a more precise understanding of the complex signaling networks in which conventional PKCs participate. Parallel experiments with other PKC inhibitors, such as the broad-spectrum inhibitor Gö6983, or the use of genetic approaches like siRNA, are recommended to validate findings and account for potential off-target effects.
References
- 1. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway by conventional, novel, and atypical protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 4. scilit.com [scilit.com]
In Vitro Kinase Assays for Evaluating Gö6976 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gö6976 is a potent, cell-permeable, and ATP-competitive inhibitor of protein kinases. Initially identified as a selective inhibitor of calcium-dependent protein kinase C (PKC) isoforms, specifically PKCα and PKCβ1, its characterization has revealed a broader spectrum of activity against other kinase families. This guide provides an in-depth overview of the in vitro kinase assays used to characterize the inhibitory activity of Gö6976, complete with detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways and workflows. Understanding the nuances of these assays is critical for accurately interpreting inhibition data and for the development of selective kinase inhibitors.
Target Profile of Gö6976
Gö6976 exhibits a distinct inhibitory profile, with high potency against conventional PKC isoforms. However, it also demonstrates significant activity against several other kinases, a factor that must be considered when interpreting cellular effects.
| Kinase Target | IC50 (nM) | Kinase Family |
| PKCα | 2.3[1] | Serine/Threonine Kinase |
| PKCβ1 | 6.2[1] | Serine/Threonine Kinase |
| PKC (rat brain) | 7.9[1] | Serine/Threonine Kinase |
| TrkA | 5 | Tyrosine Kinase |
| TrkB | 30 | Tyrosine Kinase |
| JAK2 | 130 | Tyrosine Kinase |
| JAK3 | 370 | Tyrosine Kinase |
| PKD1 (PKCμ) | Potent inhibitor | Serine/Threonine Kinase |
Table 1: Inhibitory activity of Gö6976 against a panel of kinases. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Gö6976 shows marked selectivity for Ca2+-dependent PKC isoforms over Ca2+-independent ones, with IC50 values greater than 3 μM for PKCδ, -ε, and -ζ.
Signaling Pathways Modulated by Gö6976
The inhibitory action of Gö6976 can impact several critical signaling cascades. Understanding these pathways is essential for elucidating the compound's mechanism of action in a cellular context.
Protein Kinase C (PKC) Signaling
PKCα, a primary target of Gö6976, is a key regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. Its activation is dependent on diacylglycerol (DAG) and intracellular calcium. Once activated, PKCα phosphorylates a wide array of downstream substrates.
JAK2 Signaling
The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in cytokine and growth factor signaling. The JAK/STAT pathway is a primary downstream effector of JAK2 activation.
TrkA Signaling
Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF). Its activation triggers several downstream pathways crucial for neuronal survival and differentiation.
Experimental Protocols for In Vitro Kinase Assays
The following protocols provide a framework for assessing the inhibitory activity of Gö6976 against its target kinases. Both traditional radiometric and non-radioactive ELISA-based methods are described.
Experimental Workflow
A typical workflow for screening and characterizing kinase inhibitors like Gö6976 involves several stages, from initial high-throughput screening to detailed kinetic analysis.
References
The Double-Edged Sword: A Technical Guide to the Off-Target Effects of Gö6976 at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gö6976 is a widely utilized indolocarbazole compound, initially characterized as a potent and selective inhibitor of the conventional protein kinase C (PKC) isoforms, PKCα and PKCβ1.[1][2] Its utility in elucidating the roles of these kinases in various cellular processes is well-documented. However, at higher concentrations, the selectivity of Gö6976 diminishes, leading to the inhibition of a broad range of unintended kinase targets. These off-target effects can result in misleading experimental outcomes and potential toxicity in therapeutic applications. This technical guide provides an in-depth analysis of the off-target profile of Gö6976 at elevated concentrations, presenting quantitative data, detailed experimental methodologies for assessing kinase inhibition, and visual representations of the affected signaling pathways to aid researchers in the interpretation of their results and the design of more precise experiments.
Data Presentation: Kinase Inhibition Profile of Gö6976
The following table summarizes the inhibitory activity of Gö6976 against its primary targets and a panel of off-target kinases. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are provided. It is crucial to note that at concentrations exceeding its IC50 for PKCα and PKCβ1, Gö6976 begins to engage a multitude of other kinases.
| Target Class | Kinase | IC50 (nM) | Notes |
| Primary Targets | PKC (rat brain) | 7.9 | General PKC inhibition. |
| PKCα | 2.3 | High potency against this conventional PKC isoform.[3][4][5] | |
| PKCβ1 | 6.2 | High potency against this conventional PKC isoform.[3][4][5] | |
| Off-Targets | TrkA | 5 | Potent inhibition of this neurotrophin receptor.[3][4][6] |
| TrkB | 30 | Inhibition of another neurotrophin receptor.[3][4][6] | |
| JAK2 | 130 | Inhibition of a key kinase in the JAK-STAT pathway.[3][4][6] | |
| JAK3 | 370 | Inhibition of another member of the JAK family.[3][4][6] | |
| FLT3 | Potent Inhibition | IC50 values reported to be as low as 0.7 nM in some contexts. | |
| PKCμ (PKD1) | 20 | A member of the CAMK group, not a true PKC.[3][4][5][6] | |
| Aurora B | Substantial Inhibition | Significantly inhibited at 100 nM and 500 nM.[7] | |
| CaMKK2 | Substantial Inhibition | Significantly inhibited at 100 nM and 500 nM.[7] | |
| CDK2-cyclin A | Substantial Inhibition | Significantly inhibited at 100 nM and 500 nM.[7] | |
| CHK1 | Substantial Inhibition | Significantly inhibited at 100 nM and 500 nM.[7][8] | |
| GSK3β | Substantial Inhibition | Significantly inhibited at 100 nM and 500 nM.[7] | |
| MSK1 | Substantial Inhibition | Significantly inhibited at 100 nM and 500 nM.[7] | |
| MST2 | Substantial Inhibition | Significantly inhibited at 100 nM and 500 nM.[7] | |
| PAK4 | Substantial Inhibition | Significantly inhibited at 100 nM and 500 nM.[7] | |
| PAK5 | Substantial Inhibition | Significantly inhibited at 100 nM and 500 nM.[7] | |
| PAK6 | Substantial Inhibition | Significantly inhibited at 100 nM and 500 nM.[7] | |
| PHK | Substantial Inhibition | Significantly inhibited at 100 nM and 500 nM.[7] | |
| PIM3 | Substantial Inhibition | Significantly inhibited at 100 nM and 500 nM.[7] | |
| RSK1 | Substantial Inhibition | Significantly inhibited at 100 nM and 500 nM.[7] | |
| RSK2 | Substantial Inhibition | Significantly inhibited at 100 nM and 500 nM.[7] |
Note: The promiscuity of Gö6976 increases significantly with concentration. At 100 nM, it substantially inhibits at least 38 other kinases, and at 500 nM, it inhibits over 100 other kinases.[7]
Experimental Protocols
To accurately determine the on- and off-target effects of kinase inhibitors like Gö6976, a variety of biochemical and cell-based assays are employed. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard method to determine the IC50 of an inhibitor against a purified kinase.
a. Materials:
-
Purified recombinant kinase of interest
-
Specific peptide or protein substrate for the kinase
-
Gö6976 (or other test inhibitor) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
b. Procedure:
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase.
-
Serial Dilution of Inhibitor: Prepare a series of dilutions of Gö6976 in DMSO. A typical final concentration range in the assay would span from picomolar to micromolar.
-
Assay Plate Setup: In a 96-well plate, add a small volume of the diluted inhibitor to each well. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Initiate Kinase Reaction: Add the kinase reaction master mix to each well.
-
Start the Phosphorylation: Initiate the reaction by adding a mix of radiolabeled and non-radiolabeled ATP. The final ATP concentration should be close to the Km of the kinase for ATP to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction and Spot: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture from each well onto a phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantification: Place the washed filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinome-Wide Selectivity Profiling
To obtain a broad view of the selectivity of Gö6976, a kinome-wide profiling assay is essential. This is often performed as a service by specialized companies.
a. Principle: The inhibitor is tested at one or more fixed concentrations (e.g., 100 nM, 1 µM) against a large panel of purified kinases (often hundreds). The activity of each kinase is measured, and the percentage of inhibition by the compound is determined. This provides a selectivity profile, highlighting potential off-targets.
b. General Methodology:
-
Compound Submission: Provide a sample of Gö6976 at a known concentration.
-
Assay Performance: The service provider will perform in vitro kinase assays for each kinase in their panel. These are typically high-throughput, non-radiometric assays (e.g., fluorescence or luminescence-based).
-
Data Reporting: The results are usually provided as a percentage of remaining kinase activity or percentage of inhibition for each kinase at the tested concentration(s). This data can be visualized as a dendrogram or a heatmap to easily identify off-target interactions.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
a. Materials:
-
Cell line of interest
-
Gö6976
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cell suspensions (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target kinase(s)
b. Procedure:
-
Cell Treatment: Treat cultured cells with Gö6976 at various concentrations for a specific duration. Include a vehicle control (DMSO).
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a few minutes.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thawing or with a lysis buffer. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for the kinase of interest.
-
Data Analysis: Quantify the band intensity for the target kinase at each temperature. Plot the fraction of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Gö6976 indicates direct binding and stabilization of the target kinase in the cell.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the intended and off-target signaling pathways affected by Gö6976.
Caption: Intended inhibition of the conventional PKC signaling pathway by Gö6976 at low concentrations.
Caption: Inhibition of multiple off-target kinases and their respective signaling pathways by high concentrations of Gö6976.
Experimental Workflow Diagram
Caption: A generalized workflow for the identification and validation of off-target effects of a kinase inhibitor.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of Gö6976: A Technical Guide to its Impact on Cell Cycle Regulation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gö6976, an indolocarbazole compound, has emerged as a significant modulator of critical cellular processes, demonstrating a profound influence on both cell cycle progression and the induction of apoptosis. Initially identified as a potent inhibitor of Protein Kinase C (PKC), further research has unveiled its broader kinase inhibitory profile, which includes key regulators of cell cycle checkpoints such as Checkpoint Kinase 1 (Chk1). This dual functionality positions Gö6976 as a valuable tool for cancer research and a potential candidate for therapeutic development, particularly in the context of sensitizing cancer cells to conventional therapies. This technical guide provides an in-depth exploration of the mechanisms through which Gö6976 exerts its effects, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action: From PKC Inhibition to Checkpoint Abrogation
Gö6976 is a potent, cell-permeable inhibitor of protein kinase C (PKC) isoforms, with a notable selectivity for Ca²⁺-dependent isoforms.[1] It exhibits nanomolar efficacy against PKCα and PKCβ1, while showing significantly less activity against Ca²⁺-independent isoforms like PKCδ, -ε, and -ζ.[1][2] However, its cellular effects extend beyond PKC inhibition. Crucially, Gö6976 has been identified as a potent inhibitor of the checkpoint kinases Chk1 and Chk2, which are central to the DNA damage response.[3] This inhibition of Chk1 is a key mechanism behind Gö6976's ability to abrogate the S and G2/M cell cycle checkpoints, particularly in cells with defective p53.[3] By overriding these checkpoints, Gö6976 can force cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of Gö6976 against various kinases and its cytotoxic effects on different cancer cell lines.
Table 1: Inhibitory Activity (IC50) of Gö6976 Against Key Kinases
| Kinase | IC50 (nM) | Reference |
| PKC (rat brain) | 7.9 | |
| PKCα | 2.3 | |
| PKCβ1 | 6.2 | |
| PKCδ | > 3000 | |
| PKCε | > 3000 | |
| PKCζ | > 3000 | |
| Chk1 | Not explicitly stated in nM, but effective at concentrations that abrogate checkpoints (e.g., 100 nM) | |
| FLT3 | 0.7 | |
| JAK2 | Potent inhibitor | Not specified |
Table 2: Cytotoxic Activity (IC50) of Gö6976 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| Various Cancer Cell Lines | Broad Spectrum | Mutant p53 | Nano-molar range | |
| HCT116 | Colorectal Carcinoma | Wild-type | Not specified | |
| HCT116 p53-/- | Colorectal Carcinoma | Null | Not specified | |
| Lung Cancer Cell Lines | Lung Cancer | Null | Generally more sensitive |
Role in Cell Cycle Regulation
Gö6976 disrupts the normal progression of the cell cycle primarily by abrogating the G2/M checkpoint. This is a critical control point that prevents cells with damaged DNA from entering mitosis. The mechanism involves the inhibition of the ATM/ATR-Chk1 signaling pathway.
G2/M Checkpoint Abrogation Pathway
In response to DNA damage, the ATM and ATR kinases are activated and subsequently phosphorylate and activate Chk1. Activated Chk1 then phosphorylates and inactivates the Cdc25C phosphatase. Inactive Cdc25C is unable to dephosphorylate and activate the Cyclin B1/Cdc2 complex, which is the master regulator of entry into mitosis. This results in G2 arrest, allowing time for DNA repair. Gö6976, by inhibiting Chk1, prevents the inactivation of Cdc25C. Consequently, Cdc25C remains active, dephosphorylates Cyclin B1/Cdc2, and pushes the cell into mitosis, even in the presence of DNA damage.
Role in Apoptosis
Gö6976 induces apoptosis through multiple mechanisms, which can be both p53-dependent and -independent. Its ability to force cells with damaged DNA into mitosis often results in mitotic catastrophe, a major trigger for apoptosis. Furthermore, Gö6976 influences the expression and stability of key apoptotic regulatory proteins.
Intrinsic Apoptotic Pathway
Gö6976 has been shown to modulate the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, it can lead to a decrease in the levels of anti-apoptotic proteins like Bcl-2 and Mcl-1, and an increase in the levels of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis. Gö6976 has also been shown to down-regulate survivin, another inhibitor of apoptosis protein.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of Gö6976 on cell cycle and apoptosis.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).
-
Cell Treatment: Seed cells at an appropriate density and treat with Gö6976 at the desired concentration and for the desired duration. Include a vehicle-treated control.
-
Cell Harvesting: Harvest cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 minutes), and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While vortexing gently, add 4 ml of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µl of propidium iodide (PI) staining solution (50 µg/ml PI and 100 µg/ml RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. PI is excited at 488 nm and its emission is detected at around 617 nm. The data is analyzed using cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with Gö6976 as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/ml.
-
Staining: To 100 µl of the cell suspension, add 5 µl of FITC-conjugated Annexin V and 5 µl of propidium iodide (50 µg/ml).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µl of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis of Cell Cycle and Apoptotic Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins.
-
Cell Lysis: After treatment with Gö6976, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, p-Cdc2, Chk1, p-Chk1, Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common for many commercial antibodies.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH are commonly used as loading controls.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of Gö6976.
Conclusion
Gö6976 is a multifaceted small molecule with significant implications for cancer research. Its ability to inhibit key cell cycle checkpoint kinases, in addition to its originally identified role as a PKC inhibitor, makes it a powerful tool for inducing cell cycle arrest and apoptosis, particularly in p53-deficient cancer cells. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to elucidate the intricate cellular responses to Gö6976 and to explore its therapeutic potential. Further investigation into its synergistic effects with other anticancer agents is warranted and holds promise for the development of novel and more effective cancer therapies.
References
Understanding the Binding of Gö6976 to the ATP Pocket: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Gö6976, a well-characterized indolocarbazole inhibitor, to the ATP-binding pocket of protein kinases. It is intended to serve as a resource for researchers in pharmacology, cell biology, and drug discovery. This document details the mechanism of action, kinase selectivity, and effects on key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Introduction to Gö6976
Gö6976 is a potent, cell-permeable, and reversible inhibitor of a subset of protein kinases. It belongs to the indolocarbazole class of compounds, which are known for their kinase inhibitory activity. Initially identified as a selective inhibitor of conventional Protein Kinase C (PKC) isoforms, further studies have revealed a broader spectrum of activity against other kinases. Its mode of action is primarily through competitive inhibition at the ATP-binding site, a conserved pocket within the catalytic domain of protein kinases. Understanding the specifics of this interaction is crucial for its application as a research tool and for the design of more selective kinase inhibitors.
Mechanism of Action: Competitive ATP Inhibition
Kinetic analyses have consistently demonstrated that Gö6976 acts as an ATP-competitive inhibitor.[1] This means that Gö6976 directly competes with the endogenous substrate, adenosine (B11128) triphosphate (ATP), for binding to the kinase's active site. By occupying the ATP pocket, Gö6976 prevents the transfer of the γ-phosphate from ATP to the kinase's substrate, thereby inhibiting its catalytic activity. This competitive mode of action is a common mechanism for many small-molecule kinase inhibitors.
While a crystal structure of Gö6976 in complex with a kinase is not publicly available, its binding mode can be inferred from its competitive nature and the known structure of the ATP-binding pocket of its primary targets, such as PKCα. The ATP pocket is a largely hydrophobic cleft, with key residues that form hydrogen bonds with the adenine (B156593) ring and the ribose of ATP. It is hypothesized that the planar indolocarbazole scaffold of Gö6976 occupies the adenine-binding region, forming hydrophobic interactions and hydrogen bonds with the hinge region of the kinase, mimicking the binding of the adenine moiety of ATP. The substituents on the indolocarbazole core likely contribute to its selectivity by interacting with specific residues in and around the ATP pocket of different kinases.
Kinase Selectivity Profile
Gö6976 exhibits a distinct selectivity profile, with high potency towards calcium-dependent PKC isoforms. However, it also inhibits other kinases with varying affinities. The following tables summarize the in vitro inhibitory activity of Gö6976 against a panel of kinases, as determined by IC50 values.
Table 1: Inhibitory Activity of Gö6976 against Protein Kinase C (PKC) Isoforms
| Kinase Isoform | IC50 (nM) | Notes |
| PKCα | 2.3[2][3] | Ca2+-dependent (conventional) |
| PKCβ1 | 6.2[2][3] | Ca2+-dependent (conventional) |
| PKC (rat brain) | 7.9 | Mixture of isoforms |
| PKCδ | > 3000 | Ca2+-independent (novel) |
| PKCε | > 3000 | Ca2+-independent (novel) |
| PKCζ | > 3000 | Ca2+-independent (atypical) |
Table 2: Inhibitory Activity of Gö6976 against Other Kinases
| Kinase | IC50 (nM) |
| PKD (PKCμ) | 20 |
| TrkA | 5 |
| TrkB | 30 |
| Jak2 | 130 |
| FLT3 | 0.7 - 3300 (range) |
| EGFR | 0.033 - 3300 (range) |
It is important to note that Gö6976 is a promiscuous inhibitor and can affect numerous other kinases, especially at higher concentrations. This highlights the importance of using it at the lowest effective concentration and validating findings with other inhibitors or genetic approaches.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard method for determining the in vitro inhibitory activity of Gö6976 against a specific kinase using a radiometric assay, which measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate (e.g., Histone H1 for PKC)
-
Gö6976 stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³²P]ATP
-
ATP solution (unlabeled)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
Stopping solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare Serial Dilutions of Gö6976: Prepare a series of dilutions of Gö6976 in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup: In a 96-well plate, add the kinase reaction buffer.
-
Add Kinase: Add the purified kinase to each well.
-
Add Inhibitor: Add the serially diluted Gö6976 or DMSO (vehicle control) to the wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of the substrate and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stopping solution.
-
Capture Phosphorylated Substrate: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper.
-
Washing: Wash the filter plate multiple times with the stopping solution to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each Gö6976 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
References
Downstream Signaling Targets of Gö6976 Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gö6976 is a potent, cell-permeable, and reversible inhibitor of protein kinases, initially characterized as a selective inhibitor of conventional protein kinase C (PKC) isoforms. However, subsequent research has revealed a broader spectrum of activity, encompassing other kinase families. This promiscuity makes understanding its downstream signaling effects crucial for the accurate interpretation of experimental results and for its potential therapeutic applications. This technical guide provides a comprehensive overview of the downstream signaling targets of Gö6976, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways to aid researchers in their investigations.
Introduction to Gö6976
Gö6976, an indolocarbazole derivative, is a widely utilized pharmacological tool to probe the function of specific protein kinases. It acts as an ATP-competitive inhibitor, targeting the catalytic domain of sensitive kinases. While it exhibits high affinity for calcium-dependent PKC isoforms (PKCα and PKCβ1), it is essential to consider its off-target effects to fully comprehend its biological impact.
Primary and Off-Target Kinase Inhibition Profile
The inhibitory activity of Gö6976 is not restricted to the PKC family. It has been shown to potently inhibit other kinases, which can lead to a complex downstream signaling cascade. The following tables summarize the quantitative data on the inhibitory potency of Gö6976 against its primary and major off-target kinases.
Table 1: Inhibitory Potency (IC50) of Gö6976 against Protein Kinase C (PKC) Isoforms
| Kinase Isoform | IC50 (nM) | Species | Notes |
| PKC (total) | 7.9 - 20 | Rat brain | General PKC inhibitory activity. |
| PKCα | 2.3 | - | High selectivity for this conventional PKC isoform.[1] |
| PKCβ1 | 6.2 | - | High selectivity for this conventional PKC isoform.[1] |
| PKCδ | > 3000 | - | Does not significantly inhibit novel PKC isoforms at lower concentrations. |
| PKCε | > 3000 | - | Does not significantly inhibit novel PKC isoforms at lower concentrations. |
| PKCζ | > 3000 | - | Does not significantly inhibit atypical PKC isoforms. |
Table 2: Inhibitory Potency (IC50) of Gö6976 against Major Off-Target Kinases
| Kinase | IC50 (nM) | Notes |
| PKD1 (PKCμ) | 20 | Potent inhibition of Protein Kinase D1. |
| JAK2 | Potent inhibitor | Direct and potent inhibition of Janus Kinase 2. |
| FLT3 | Potent inhibitor | Inhibition of both wild-type and mutant forms of FMS-like tyrosine kinase 3. |
| TrkA | 5 | Inhibition of Tyrosine Kinase Receptor A. |
| TrkB | 30 | Inhibition of Tyrosine Kinase Receptor B. |
| JAK3 | 130 - 370 | Moderate inhibition of Janus Kinase 3. |
| Chk1 | Potent inhibitor | Inhibition of Checkpoint Kinase 1, involved in cell cycle regulation. |
| Chk2 | Potent inhibitor | Inhibition of Checkpoint Kinase 2, involved in cell cycle regulation. |
Downstream Signaling Pathways Modulated by Gö6976
The inhibition of its primary and off-target kinases by Gö6976 leads to the modulation of several critical downstream signaling pathways.
Protein Kinase C (PKC) Signaling Pathway
As a potent inhibitor of conventional PKC isoforms (PKCα and PKCβ), Gö6976 directly interferes with the canonical PKC signaling cascade.
Protein Kinase D (PKD) Signaling Pathway
Gö6976 is a potent inhibitor of PKD1, a kinase involved in various cellular processes, including cell proliferation, migration, and inflammation.
MAPK/JNK Signaling Pathway
Several studies have reported that Gö6976 can block the activation of the c-Jun N-terminal kinase (JNK) pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling network.
Cell Cycle Checkpoint Control
Gö6976 has been shown to abrogate the S and G2/M cell cycle checkpoints, an effect attributed to its inhibition of the checkpoint kinases Chk1 and Chk2.
References
Methodological & Application
Gö6976: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gö6976 is a potent, cell-permeable, and reversible inhibitor of protein kinase C (PKC) isoforms. It is a member of the indolocarbazole class of compounds and exhibits high selectivity for calcium-dependent PKC isoforms, particularly PKCα and PKCβ1. Due to its specificity, Gö6976 is a valuable tool for dissecting the roles of these kinases in various cellular processes. Beyond its effects on PKC, Gö6976 has been shown to inhibit other kinases, including Janus kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), and Tropomyosin receptor kinases A and B (TrkA, TrkB), making it a versatile inhibitor for studying a range of signaling pathways.[1] These application notes provide detailed protocols and data for the effective use of Gö6976 in cell culture experiments.
Mechanism of Action
Gö6976 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of its target proteins.[2] This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade. Its primary targets are the conventional PKC isoforms (cPKCs), which are dependent on Ca²⁺ and diacylglycerol (DAG) for activation.
Data Presentation
Kinase Selectivity Profile of Gö6976
The following table summarizes the inhibitory activity of Gö6976 against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC50 (nM) | Reference(s) |
| PKCα | 2.3 | [1] |
| PKCβ1 | 6.2 | [1] |
| PKC (rat brain) | 7.9 | [1] |
| PKCμ (PKD1) | 20 | |
| FLT3 | 0.7 | [3] |
| TrkA | 5 | |
| TrkB | 30 | |
| JAK2 | 130 | |
| JAK3 | 370 | |
| PKCδ | > 3000 | |
| PKCε | > 3000 | |
| PKCζ | > 3000 |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₁₈N₄O | |
| Molecular Weight | 378.43 g/mol | |
| Solubility | Soluble in DMSO (up to 10 mM) | [1] |
| Storage | Store stock solutions at -20°C | [4] |
Signaling Pathways
Gö6976 is a valuable tool for investigating several key signaling pathways implicated in cell proliferation, survival, and differentiation.
PKCα Signaling Pathway
JAK2/STAT3 Signaling Pathway
FLT3 Signaling Pathway in AML
Experimental Protocols
Reconstitution and Storage of Gö6976
-
Reconstitution: Gö6976 is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile DMSO to a final concentration of 1-10 mM. For example, to make a 1 mM stock solution from 1 mg of Gö6976 (MW: 378.43 g/mol ), add 2.64 mL of DMSO. Gently vortex to ensure the compound is fully dissolved.
-
Storage: Store the lyophilized powder at -20°C. The stock solution in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the stock solution is stable for several months.[4]
General Cell Culture Treatment Protocol
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and recover overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the Gö6976 stock solution and dilute it to the desired final concentration in fresh, pre-warmed cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of Gö6976 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the specific cell type and the experimental endpoint.
Cell Viability Assay (MTS Assay)
This protocol is adapted from a general MTS assay procedure and can be used to assess the effect of Gö6976 on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Gö6976 stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of Gö6976 in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the Gö6976 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance (from wells with medium and MTS reagent only).
Cell Invasion Assay (Boyden Chamber Assay)
This protocol describes a general procedure for assessing the effect of Gö6976 on cancer cell invasion.
Materials:
-
24-well plate with cell culture inserts (e.g., Matrigel-coated Boyden chambers, 8 µm pore size)
-
Cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (containing fetal bovine serum as a chemoattractant)
-
Gö6976 stock solution (in DMSO)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain (0.5% in 25% methanol)
-
Microscope
Procedure:
-
Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the inside and outside of the insert and incubate for 2 hours at 37°C.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Pre-treat the cell suspension with various concentrations of Gö6976 or vehicle control for 30-60 minutes at 37°C.
-
Remove the rehydration medium from the inserts and add 200 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Quantify the results and express them as a percentage of the vehicle-treated control.
Western Blot Analysis of Target Inhibition
This protocol outlines the general steps to analyze the inhibition of phosphorylation of a downstream target of a Gö6976-sensitive kinase.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Gö6976 stock solution (in DMSO)
-
Appropriate agonist/stimulator (if required to activate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal pathway activation.
-
Pre-treat the cells with the desired concentrations of Gö6976 or vehicle control for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., a cytokine for the JAK/STAT pathway) for a short period (e.g., 15-30 minutes), if required.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).
Experimental Workflow Example
References
Application Notes and Protocols: Determining the Optimal Working Concentration of Gö6976 for HCT-8 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gö6976 is a potent and selective inhibitor of conventional protein kinase C (PKC) isoforms, specifically PKCα and PKCβ1, with IC50 values in the nanomolar range.[1] It also demonstrates inhibitory activity against other kinases such as protein kinase D (PKD) and checkpoint kinases (Chk1).[1][2][3] Due to its role in modulating critical signaling pathways involved in cell cycle progression, proliferation, and apoptosis, Gö6976 is a valuable tool for cancer research. These application notes provide a comprehensive guide for determining the optimal working concentration of Gö6976 in the human ileocecal adenocarcinoma cell line, HCT-8, and for characterizing its biological effects.
Mechanism of Action
Gö6976 primarily functions as an ATP-competitive inhibitor of calcium-dependent PKC isozymes.[1] By blocking the activity of these kinases, Gö6976 can interfere with downstream signaling cascades that regulate cell growth and survival. Additionally, at concentrations lower than those required to inhibit PKC, Gö6976 has been shown to abrogate S and G2 cell cycle checkpoints, particularly in p53-defective cells, by inhibiting Chk1 and/or Chk2.[2] This can enhance the cytotoxicity of DNA-damaging agents.[2][4]
Data Presentation
| Target Kinase | IC50 | General Working Concentration Range in Cell Culture | Typical Treatment Duration | Reference |
| PKCα | 2.3 nM | 0.1 - 10 µM | 0.5 - 24 hours | [1] |
| PKCβ1 | 6.2 nM | 0.1 - 10 µM | 0.5 - 24 hours | [1] |
| PKD | 20 nM | 0.1 - 10 µM | 0.5 - 24 hours | [1] |
| Chk1/Chk2 | Not specified | 0.1 - 10 µM | 0.5 - 24 hours | [2][3] |
Mandatory Visualization
Caption: Gö6976 signaling pathway inhibition.
Experimental Protocols
Determining the Optimal Working Concentration using a Cell Viability Assay (MTT/CCK-8)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Gö6976 in HCT-8 cells.
Materials:
-
HCT-8 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Gö6976 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-8 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of Gö6976 in complete culture medium. A suggested starting range is from 0.01 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Gö6976 concentration.
-
Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared Gö6976 dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals. Shake the plate gently for 15 minutes.[5]
-
For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Gö6976 concentration and use a non-linear regression analysis to determine the IC50 value.
Caption: Workflow for IC50 determination.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying Gö6976-induced apoptosis in HCT-8 cells via flow cytometry.
Materials:
-
HCT-8 cells
-
6-well cell culture plates
-
Gö6976
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HCT-8 cells in 6-well plates and allow them to attach overnight. Treat the cells with Gö6976 at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in HCT-8 cells following Gö6976 treatment.
Materials:
-
HCT-8 cells
-
6-well cell culture plates
-
Gö6976
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat HCT-8 cells with Gö6976 as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis of Key Signaling Proteins
This protocol is for assessing the effect of Gö6976 on the expression and phosphorylation status of target proteins.
Materials:
-
HCT-8 cells
-
6-well cell culture plates
-
Gö6976
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKCα, anti-p-Chk1, anti-Chk1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with Gö6976, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.[9][10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.[11] Densitometry analysis can be performed to quantify changes in protein levels.
References
- 1. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 2. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of CHK1 kinase by Gö6976 converts 8-chloro-adenosine-induced G2/M arrest into S arrest in human myelocytic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with the Chk1 inhibitor Gö6976 enhances cisplatin cytotoxicity in SCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ptglab.com [ptglab.com]
- 7. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. static.igem.org [static.igem.org]
- 11. youtube.com [youtube.com]
How to dissolve and store Gö6976 for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gö6976 is a potent, cell-permeable, and ATP-competitive inhibitor of protein kinase C (PKC).[1][2] It exhibits selectivity for calcium-dependent PKC isozymes, particularly PKCα and PKCβ1, with IC50 values in the low nanomolar range.[1][2][3] Gö6976 has been widely utilized in cell biology and cancer research to investigate PKC-mediated signaling pathways and their role in various cellular processes, including cell cycle regulation, apoptosis, and differentiation. This document provides detailed protocols for the dissolution, storage, and application of Gö6976 in common research assays.
Physicochemical Properties and Solubility
Gö6976 is supplied as a lyophilized powder and should be handled with care in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₈N₄O | |
| Molecular Weight | 378.4 g/mol | |
| Appearance | Lyophilized powder | |
| Purity | >99% | |
| Solubility | ||
| DMSO | 25 mg/mL | |
| Ethanol | Very poorly soluble | |
| Water | Very poorly soluble (~1-5 µM) |
Stock Solution Preparation and Storage
Proper preparation and storage of Gö6976 stock solutions are critical to maintain its potency and ensure experimental reproducibility.
Stock Solution Preparation (1 mM in DMSO)
To prepare a 1 mM stock solution from 500 µg of lyophilized powder:
-
Centrifuge the vial briefly to ensure the powder is at the bottom.
-
Add 1.32 mL of high-quality, anhydrous DMSO to the vial.
-
Vortex gently until the powder is completely dissolved.
Storage Recommendations
| Form | Storage Temperature | Stability | Special Instructions | Reference |
| Lyophilized Powder | -20°C | 24 months | Store desiccated and protected from light. | |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 3-6 months | Aliquot to avoid multiple freeze-thaw cycles. Protect from light. |
Mechanism of Action and Signaling Pathway
Gö6976 is an ATP-competitive inhibitor that selectively targets the catalytic domain of conventional PKC isozymes (PKCα and PKCβ1). By blocking the activity of these kinases, Gö6976 can modulate downstream signaling pathways involved in cell proliferation, survival, and stress responses. For instance, it has been shown to block the activation of JNK (c-Jun N-terminal kinase) and inhibit the phosphorylation of CREB (cAMP response element-binding protein) at Ser133.
References
Application Notes and Protocols: Utilizing Gö6976 in a Mouse Model of Collagen-Induced Arthritis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Collagen-induced arthritis (CIA) is a widely utilized autoimmune mouse model that recapitulates many of the pathological features of human rheumatoid arthritis (RA), including synovial inflammation, cartilage destruction, and bone erosion.[1][2][3] The Protein Kinase C (PKC) inhibitor, Gö6976, has demonstrated significant therapeutic potential in ameliorating the clinical and pathological signs of CIA.[4][5][6] Mechanistically, Gö6976 is understood to inhibit Protein Kinase D1 (PKD1), a critical downstream effector of Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[4][5][7] Inhibition of PKD1 by Gö6976 leads to a significant reduction in the production of pro-inflammatory cytokines and chemokines, ultimately suppressing the autoimmune response against type II collagen.[4][5][6]
These application notes provide detailed protocols for the utilization of Gö6976 in a CIA mouse model, summarize key quantitative data from relevant studies, and illustrate the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of Gö6976 treatment in a collagen-induced arthritis mouse model.
Table 1: Effect of Gö6976 on Arthritis Incidence and Severity
| Treatment Group | Incidence of Arthritis (%) | Mean Arthritis Score (Arbitrary Units) | Reference |
| Vehicle Control | 90-100% | 10-12 (max score 16) | [8][9] |
| Gö6976 Treated | Significantly Reduced | Significantly Reduced | [4][5][6] |
Table 2: Effect of Gö6976 on Serum Anti-Type II Collagen (CII) Antibody Levels
| Treatment Group | Anti-CII IgG (Arbitrary Units) | Anti-CII IgG2a (Arbitrary Units) | Reference |
| Vehicle Control | High | High | [4][6] |
| Gö6976 Treated | Significantly Reduced | Significantly Reduced | [4][6] |
Table 3: Effect of Gö6976 on Pro-inflammatory Cytokine Production
| Cytokine | Effect of Gö6976 Treatment | Cellular Source | Reference |
| IL-17A | Inhibition | Th17 Cells | [4] |
| IL-6 | Inhibition | Spleen and Lymph Node Cells | [4] |
| IL-1β | Inhibition | Spleen and Lymph Node Cells | [4] |
| TNF-α | Inhibition | Spleen and Lymph Node Cells | [4] |
| IFN-γ | Significantly Reduced Serum Levels | Immune Cells | [6] |
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol is adapted from established methods for inducing CIA in genetically susceptible mouse strains.[1][8][9][10]
Materials:
-
Bovine Type II Collagen (CII), immunization grade
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (2 mg/mL)[9]
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Syringes and needles (26-30 gauge)
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gentle stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA). The final concentration of collagen will be 1 mg/mL.
-
Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail. This delivers 100 µg of type II collagen per mouse.[10]
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.[10]
-
-
Monitoring of Arthritis:
-
Beginning on day 21, monitor the mice 2-3 times per week for the onset and severity of arthritis.
-
Clinical signs include erythema, swelling, and loss of function in the paws.
-
Arthritis severity is typically scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.
-
Protocol 2: Administration of Gö6976
Materials:
-
Gö6976
-
Vehicle (e.g., DMSO, saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of Gö6976 Solution:
-
Dissolve Gö6976 in a suitable vehicle. A common dosage used in mouse models is 2.5 mg/kg.[11]
-
-
Administration:
-
Administer the Gö6976 solution or vehicle control to the mice daily via intraperitoneal injection.[4]
-
Treatment can be initiated either prophylactically (starting from the day of primary immunization) or therapeutically (after the onset of clinical signs of arthritis).
-
Visualizations
Signaling Pathway of Gö6976 in Arthritis Amelioration
Caption: Gö6976 inhibits PKD1, blocking TLR/IL-1R signaling and reducing inflammation.
Experimental Workflow for CIA Model and Gö6976 Treatment
Caption: Workflow for CIA induction, Gö6976 treatment, and subsequent analysis.
References
- 1. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 2. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene and Protein Expression Profiles in a Mouse Model of Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ameliorating effects of Gö6976, a pharmacological agent that inhibits protein kinase D, on collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ameliorating effects of Gö6976, a pharmacological agent that inhibits protein kinase D, on collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ameliorating effects of Gö6976, a pharmacological agent that inhibits protein kinase D, on collagen-induced arthritis | PLOS One [journals.plos.org]
- 8. chondrex.com [chondrex.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 11. selleckchem.com [selleckchem.com]
Gö6976: Applications in Neuroscience and Neuronal Survival
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gö6976 is a potent, cell-permeable indolocarbazole alkaloid initially identified as a selective inhibitor of calcium-dependent protein kinase C (PKC) isoforms.[1][2][3] Its application in neuroscience has revealed a complex pharmacological profile, extending beyond PKC inhibition to the modulation of other critical signaling pathways involved in neuronal survival, differentiation, and neuroinflammation.[4][5] These multifaceted effects make Gö6976 a valuable tool for investigating neuronal signaling and a potential scaffold for the development of therapeutic agents for neurological disorders.
Mechanisms of Action in a Neuroscience Context
Gö6976 exerts its effects on neuronal cells through several key mechanisms:
1. Inhibition of Conventional Protein Kinase C (cPKC) Isoforms: Gö6976 exhibits high affinity for the ATP-binding site of conventional PKC isoforms (PKCα and PKCβ1), which are calcium-dependent.[2][3] It is significantly less potent against novel and atypical PKC isoforms.[3][6] The inhibition of cPKCs can influence a variety of neuronal processes, including neurotransmitter release, ion channel modulation, and synaptic plasticity.
2. Direct Inhibition of Neurotrophin Receptor Tyrosine Kinases (Trk): Beyond its effects on PKC, Gö6976 can directly inhibit the intrinsic tyrosine kinase activity of TrkA and TrkB, the receptors for Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), respectively.[4] This inhibition occurs at nanomolar concentrations and can block the pro-survival and differentiation signals mediated by these neurotrophins.[4]
3. Suppression of p38 MAP Kinase Activation in Microglia: In the context of neuroinflammation, Gö6976 has been shown to protect neurons from glia-mediated damage.[5] It achieves this by inhibiting the phosphorylation and activation of p38 MAP kinase in microglia, a key pathway in the production of pro-inflammatory factors like nitric oxide (NO) and tumor necrosis factor-alpha (TNFα).[5][7] This effect appears to be independent of its PKC inhibitory activity.[5][7]
4. Modulation of the PI3K/Akt Signaling Pathway: In specific cellular contexts, such as cerebellar granule neurons under low potassium-induced stress, Gö6976 can promote neuronal survival by increasing the phosphorylation of Akt, a critical pro-survival kinase.[8] This suggests a complex interplay between PKC isoforms and the PI3K/Akt pathway in regulating neuronal apoptosis.[8]
5. Regulation of p75 Neurotrophin Receptor (p75NTR) Signaling: Gö6976 can influence signaling through the p75NTR by affecting the PKC-mediated phosphorylation of RhoGDI (Rho GDP-dissociation inhibitor).[9][10] This interaction is crucial for regulating RhoA activity, which in turn impacts axon growth and neuronal survival.[9][10]
Data Presentation
Table 1: Inhibitory Activity of Gö6976 against Various Kinases
| Target Kinase | IC50 Value | Source Organism/System | Reference |
| Protein Kinase C (PKCα) | 2.3 nM | [2][3] | |
| Protein Kinase C (PKCβ1) | 6.2 nM | [2][3] | |
| Protein Kinase C (from rat brain) | 7.9 nM | Rat | [2][3] |
| TrkA Tyrosine Kinase | 5 nM | [3] | |
| TrkB Tyrosine Kinase | 30 nM | [3] | |
| JAK2 | 130 nM | [3] | |
| FLT3 | Not specified, but potent | [2] | |
| Protein Kinase C (PKCδ, -ε, -ζ) | > 3 µM | [3] |
Table 2: Cellular Effects of Gö6976 in Neuronal and Glial Cells
| Cell Type | Experimental Condition | Gö6976 Concentration | Observed Effect | Reference |
| Cortical Neurons | BDNF treatment | 10-100 nM | Inhibition of BDNF-promoted neuronal survival | [4] |
| PC12 Cells | NGF treatment | 10-100 nM | Blockade of NGF-induced survival and differentiation | [4] |
| Cerebellar Granule Neurons | Low potassium (5 mM) | Not specified, but effective | Protection from apoptosis; ~2-fold increase in Akt phosphorylation | [8] |
| Mesencephalic Neuron/Glia Cultures | Lipopolysaccharide (LPS) treatment | Not specified, but effective | Suppression of LPS-induced neurotoxicity and p38 MAPK phosphorylation | [5] |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) treatment | Not specified, but effective | Suppression of LPS-induced TNFα release and p38 MAPK phosphorylation | [7] |
| Cerebellar Granule Neurons | Basal conditions | Not specified, but effective | Elimination of baseline RhoGDI binding to p75NTR | [9][10] |
Signaling Pathways and Experimental Workflows
Figure 1: Inhibition of the conventional PKC signaling pathway by Gö6976.
Figure 2: Direct inhibition of Trk receptor signaling by Gö6976.
Figure 3: Gö6976-mediated suppression of neuroinflammation.
Figure 4: General experimental workflow for studying Gö6976 effects.
Experimental Protocols
Note: The following protocols are generalized and may require optimization for specific cell types and experimental conditions.
Protocol 1: Assessment of Akt Phosphorylation in Neuronal Cultures
This protocol is adapted from methodologies used to assess Akt phosphorylation in response to various stimuli and inhibitors.[1][8]
1. Cell Culture and Treatment: a. Plate primary neurons (e.g., cerebellar granule neurons) or a neuronal cell line (e.g., SH-SY5Y) at an appropriate density in multi-well plates. b. For experiments involving low potassium-induced apoptosis, culture cerebellar granule neurons in high potassium (25 mM) medium for 7-8 days, then switch to low potassium (5 mM) medium to induce apoptosis.[8] c. Pre-treat cells with desired concentrations of Gö6976 (e.g., 10 nM - 1 µM) for a specified time (e.g., 1-2 hours) before stimulation. d. If applicable, stimulate the cells with an agonist (e.g., BDNF) or stressor (e.g., low potassium medium).
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Western Blotting: a. Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. f. Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt, diluted in blocking buffer. g. Wash the membrane three times with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times with TBST. j. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. k. Quantify band intensities and normalize the phospho-Akt signal to the total Akt signal.
Protocol 2: Neuronal Survival Assay under Low Potassium Conditions
This protocol is based on methods for inducing and quantifying apoptosis in cerebellar granule neurons.[8][9]
1. Cell Culture and Treatment: a. Isolate and culture cerebellar granule neurons from early postnatal rodents in a high potassium (25 mM) medium for 7-8 days to allow for differentiation. b. To induce apoptosis, replace the high potassium medium with a serum-free, low potassium (5 mM) medium. c. Concurrently, treat the cultures with various concentrations of Gö6976 or a vehicle control.
2. Viability Assessment (24 hours post-treatment): a. Prepare a stock solution of Fluorescein Diacetate (FDA) in acetone (B3395972) and Propidium Iodide (PI) in water. b. On the day of the assay, prepare a working solution by diluting FDA and PI in PBS. c. Remove the culture medium and gently wash the cells with PBS. d. Add the FDA/PI working solution to each well and incubate for 5-10 minutes at room temperature, protected from light. e. Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (FDA), while dead cells with compromised membranes will fluoresce red (PI). f. Capture images from multiple random fields per well. g. Quantify the number of live and dead cells to determine the percentage of neuronal survival.
Protocol 3: In Vitro Protein Kinase C (PKC) Activity Assay
This is a general protocol for measuring PKC activity, which can be adapted to assess the inhibitory effect of Gö6976.[2]
1. Reagents and Buffers: a. PKC enzyme (purified or from cell lysate). b. Gö6976 stock solution in DMSO. c. Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT). d. Substrate (e.g., histone H1 or a specific peptide substrate for PKC). e. [γ-³²P]ATP. f. Phosphatidylserine and diolein as co-factors.
2. Assay Procedure: a. Prepare the reaction mixture containing the kinase assay buffer, PKC substrate, and co-factors. b. Add various concentrations of Gö6976 or a vehicle control (DMSO) to the reaction mixture. c. Add the PKC enzyme to the mixture and pre-incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding [γ-³²P]ATP. e. Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes). f. Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
3. Detection of Phosphorylation: a. Spot the reaction mixture onto phosphocellulose paper discs. b. Wash the discs extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. c. Measure the radioactivity remaining on the discs using a scintillation counter. d. Calculate the percentage of inhibition for each Gö6976 concentration and determine the IC50 value.
Protocol 4: p38 MAP Kinase Phosphorylation in Microglia
This protocol is designed to assess the effect of Gö6976 on p38 MAPK activation in microglial cells, based on established methods.[5][7]
1. Cell Culture and Treatment: a. Culture a microglial cell line (e.g., BV2) or primary microglia in appropriate medium. b. Pre-treat the cells with Gö6976 at desired concentrations for 1-2 hours. c. Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a short duration (e.g., 15-30 minutes) to induce p38 MAPK phosphorylation.
2. Western Blot Analysis: a. Following treatment and stimulation, lyse the cells and perform a Western blot as described in Protocol 1. b. Use primary antibodies specific for phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK. c. Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal to determine the effect of Gö6976 on LPS-induced activation.
Conclusion
Gö6976 is a versatile pharmacological tool with significant applications in neuroscience research. Its ability to target multiple key signaling pathways, including those mediated by PKC, Trk receptors, and p38 MAPK, provides researchers with a means to dissect the complex mechanisms governing neuronal survival, differentiation, and neuroinflammation. The protocols and data presented here serve as a guide for utilizing Gö6976 to explore these fundamental aspects of neurobiology and to potentially inform the development of novel therapeutic strategies for a range of neurological conditions. Researchers should note the promiscuity of Gö6976 and consider appropriate controls to validate that the observed effects are attributable to the intended target.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic and Genetic Analyses of Apoptosis in Potassium/Serum-Deprived Rat Cerebellar Granule Cells | Journal of Neuroscience [jneurosci.org]
- 3. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium Deprivation-Induced Apoptosis of Cerebellar Granule Neurons: A Sequential Requirement for New mRNA and Protein Synthesis, ICE-Like Protease Activity, and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Gö6976 on Protein Phosphorylation via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a detailed protocol for utilizing Western blotting to investigate the inhibitory effects of Gö6976 on protein phosphorylation. Gö6976 is a potent, cell-permeable inhibitor of conventional protein kinase C (PKC) isoforms, specifically PKCα and PKCβ1.[1][2] It is a valuable tool for dissecting signaling pathways where these kinases play a crucial role. This document outlines the necessary steps from cell culture and treatment to data analysis, enabling researchers to effectively assess the impact of Gö6976 on the phosphorylation status of their protein of interest.
Introduction
Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of protein kinase activity is frequently implicated in various diseases, making kinases attractive targets for therapeutic intervention. Gö6976 is an indolocarbazole compound that acts as an ATP-competitive inhibitor of Ca2+-dependent PKC isozymes.[1] By selectively targeting PKCα (IC50 = 2.3 nM) and PKCβ1 (IC50 = 6.2 nM), Gö6976 allows for the specific interrogation of their roles in cellular signaling.[1] Western blotting is a widely used and powerful technique to detect and quantify changes in protein phosphorylation. This protocol details the use of phospho-specific antibodies to measure the effect of Gö6976 treatment on the phosphorylation of a target protein.
Signaling Pathway
Gö6976 primarily inhibits the conventional PKC isoforms α and β. These kinases are key components of signaling pathways initiated by the generation of diacylglycerol (DAG) and intracellular calcium mobilization. Upon activation, cPKCs phosphorylate a wide range of substrate proteins on serine and threonine residues, thereby propagating downstream signals. Gö6976 can be used to block these phosphorylation events and study the functional consequences. For example, it has been shown to inhibit the TPA-stimulated phosphorylation of CREB at Ser133, a process mediated by PKCα.[1] Additionally, Gö6976 can induce the dephosphorylation of the Retinoblastoma (Rb) protein, leading to G1 cell cycle arrest.[3]
Caption: Gö6976 inhibits PKCα/β signaling pathway.
Experimental Workflow
The overall experimental workflow involves treating cells with an appropriate activator to induce phosphorylation, with or without pre-treatment with Gö6976. Following treatment, cells are lysed, and protein concentration is determined. Equal amounts of protein are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein and the total target protein.
Caption: Western blot workflow for Gö6976 effect.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Starvation (Optional): For many signaling pathways, it is beneficial to serum-starve the cells for 4-16 hours prior to treatment to reduce basal phosphorylation levels.[4]
-
Gö6976 Pre-treatment: Prepare a stock solution of Gö6976 in DMSO.[1] Dilute the stock solution in cell culture medium to the desired final concentration (typically 0.1-10 µM).[1] Pre-incubate the cells with the Gö6976-containing medium for 30 minutes to 1 hour.[1]
-
Activator Treatment: Add the stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA/TPA) to activate PKC) to the cell culture medium at the desired concentration and for the appropriate time to induce phosphorylation of the target protein.
-
Controls:
-
Untreated Control: Cells incubated with vehicle (e.g., DMSO) only.
-
Activator Control: Cells treated with the stimulating agent only.
-
Inhibitor Control: Cells treated with Gö6976 only.
-
Protein Extraction
-
Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use to prevent protein degradation and dephosphorylation.[5][6][7]
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS.[4][7]
-
Add ice-cold lysis buffer to the cells and scrape them from the dish.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer.[6] Heat the samples at 95-100°C for 5 minutes.[6]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6][8][9] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[5][7][8][9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated target protein, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[8][10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP activity.[6] Capture the signal using an appropriate imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein.
Data Presentation and Analysis
Quantitative data from the Western blot analysis should be presented in a clear and structured manner. Densitometric analysis of the bands should be performed using image analysis software. The intensity of the phospho-protein band should be normalized to the intensity of the total protein band for each sample.
| Treatment Group | Gö6976 Conc. (µM) | Activator | Normalized Phospho-Protein Level (Arbitrary Units) | Fold Change vs. Activator Control |
| Untreated Control | 0 | - | ||
| Activator Control | 0 | + | 1.0 | |
| Gö6976 + Activator | 0.1 | + | ||
| Gö6976 + Activator | 1 | + | ||
| Gö6976 + Activator | 10 | + |
| Reagent | Supplier | Cat. No. | Dilution |
| Gö6976 | (e.g., CST) | #12060 | 0.1-10 µM |
| Phospho-Target Ab | (Specify) | (Specify) | (e.g., 1:1000) |
| Total-Target Ab | (Specify) | (Specify) | (e.g., 1:1000) |
| HRP-sec. Ab | (Specify) | (Specify) | (e.g., 1:5000) |
| Protease Inhibitor | (Specify) | (Specify) | 1X |
| Phosphatase Inhibitor | (Specify) | (Specify) | 1X |
Troubleshooting
-
High Background:
-
Ensure the blocking step is sufficient. Switch to a different blocking agent if necessary.
-
Optimize antibody concentrations.
-
Increase the number and duration of washing steps.
-
Use Tris-based buffers (TBST) instead of phosphate-based buffers (PBST) as phosphate (B84403) ions can interfere with phospho-antibody binding.[9]
-
-
No or Weak Signal:
-
Confirm that the activator is inducing phosphorylation of the target protein.
-
Ensure that phosphatase inhibitors were added to the lysis buffer.
-
Check the activity of the primary and secondary antibodies.
-
Increase the amount of protein loaded onto the gel.
-
-
Inconsistent Results:
-
Ensure equal protein loading by performing a reliable protein quantification assay and by normalizing to a loading control or total protein.
-
Maintain consistent incubation times and temperatures for all steps.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to elucidate the role of PKCα and PKCβ1 in their specific signaling pathways of interest through the application of the selective inhibitor Gö6976.
References
- 1. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKCalpha/beta I inhibitor Go6976 induces dephosphorylation of constitutively hyperphosphorylated Rb and G1 arrest in T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ebiohippo.com [ebiohippo.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: The Role of Gö6976 in Melanoma Cell Migration and Invasion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic melanoma remains a significant clinical challenge due to its aggressive nature and resistance to conventional therapies. A key process in melanoma progression is the epithelial-to-mesenchymal transition (EMT), which is often characterized by a "cadherin switch" from E-cadherin to N-cadherin. This switch enhances cell motility and invasion, facilitating metastasis. The protein kinase C (PKC) family of enzymes has been implicated in these signaling pathways. Gö6976, a selective inhibitor of conventional PKC isoforms (PKCα, PKCβ) and Protein Kinase D1 (PKD1), has emerged as a valuable tool for studying and potentially reversing the metastatic phenotype in aggressive melanoma cells.[1][2]
These application notes provide a comprehensive overview of the use of Gö6976 in melanoma research, detailing its mechanism of action, summarizing key quantitative data, and providing detailed protocols for relevant in vitro assays.
Pharmacological Profile of Gö6976
Gö6976 is a potent, ATP-competitive inhibitor with selectivity for calcium-dependent PKC isoforms and PKD1. It is crucial to consider its full inhibitory profile when designing experiments and interpreting results.
Table 1: Inhibitory Activity (IC50) of Gö6976 against Key Kinases
| Target Kinase | IC50 Value | Reference |
| PKCα | 2.3 nM | [3] |
| PKCβ1 | 6.2 nM | [3] |
| PKC (from rat brain) | 7.9 nM | [4] |
| PKD1 (PKCµ) | 20 nM | [2][3][5] |
| TrkA | 5 nM | |
| TrkB | 30 nM | |
| JAK2 | 130 nM | |
| Novel PKCs (δ, ε, ζ) | > 3 µM |
Note: IC50 values can vary slightly depending on assay conditions.
Mechanism of Action in Melanoma Metastasis
Research indicates that the inhibitory effect of Gö6976 on melanoma cell migration and invasion is primarily mediated through the inhibition of PKD1, not conventional PKCs.[1][2]
Signaling Pathway Overview:
In aggressive, metastatic melanoma cells, PKD1 is active and promotes an invasive phenotype. This is characterized by:
-
High N-cadherin expression: Promotes a mesenchymal-like state and cell motility.
-
Low or absent E-cadherin expression: Leads to loss of stable cell-cell adhesions.
-
Nuclear localization of β-catenin: β-catenin acts as a transcription factor in the nucleus, upregulating genes associated with proliferation and invasion, such as Cyclin D1.
Treatment with Gö6976 inhibits PKD1, leading to a reversal of this phenotype, often referred to as a mesenchymal-to-epithelial transition (MET). This includes:
-
Decreased N-cadherin expression. [3]
-
Increased E-cadherin expression. [3]
-
Translocation of β-catenin from the nucleus to the plasma membrane, where it forms adherens junctions with E-cadherin.[3][5]
-
Decreased Cyclin D1 expression, a downstream target of nuclear β-catenin signaling.[3]
This cascade of events results in a morphological change from elongated, mesenchymal-like cells to a more cuboidal, epithelial-like shape with stronger intercellular interactions, ultimately reducing the cells' migratory and invasive capacity.[3][5]
References
- 1. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Gö6976 in Cardiac Hypertrophy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gö6976 is a potent, cell-permeable indolocarbazole inhibitor widely utilized in signal transduction research. It is particularly valuable for dissecting the complex signaling networks that drive cardiac hypertrophy, a condition characterized by the enlargement of cardiomyocytes that can lead to heart failure. Gö6976 exhibits high selectivity for conventional Protein Kinase C (cPKC) isoforms (PKCα and PKCβ1) and Protein Kinase D (PKD), while having minimal effect on novel and atypical PKC isoforms at typical working concentrations.[1][2] This selectivity allows researchers to investigate the specific roles of cPKC and PKD in the hypertrophic response.
Mechanism of Action and Key Signaling Pathways
Cardiac hypertrophy is initiated by a variety of stimuli, including neurohormonal agonists like endothelin-1 (B181129) (ET-1) and phenylephrine (B352888) (PE), which activate G-protein coupled receptors (GPCRs).[3][4] This triggers downstream signaling cascades involving Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to the process.[4][5]
Gö6976 acts as an ATP-competitive inhibitor of its target kinases.[2][6] Its application in cardiac hypertrophy research has revealed nuanced roles for its primary targets:
-
Conventional PKC Isoforms (PKCα, PKCβ): The role of cPKCs in hypertrophy is complex. In some contexts, such as phenylephrine-induced hypertrophy in adult ventricular cardiomyocytes, cPKC activation appears to restrain a pro-hypertrophic, ERK-dependent signaling pathway.[1][7] Inhibition of cPKC with Gö6976 in these models does not block hypertrophy but rather unmasks this alternative ERK-dependent growth pathway.[1][2][7] Conversely, in neonatal rat ventricular myocytes (NRVMs) and human iPSC-derived cardiomyocytes (hiPSC-CMs), novel PKC (nPKC) isoforms are suggested to be the primary drivers of hypertrophic gene expression, as Gö6976 treatment can sometimes augment the hypertrophic response.[6][8]
-
Protein Kinase D (PKD): PKD is a downstream effector of PKC.[9] Upon activation by hypertrophic stimuli, PKD can translocate to the nucleus and phosphorylate Class II Histone Deacetylases (HDACs), such as HDAC5.[9][10] This phosphorylation event creates a docking site for the 14-3-3 chaperone protein, leading to the nuclear export of HDAC5.[9][10] The removal of HDAC5 from the nucleus de-represses key pro-hypertrophic transcription factors like Myocyte Enhancer Factor-2 (MEF2), unleashing the expression of fetal genes associated with pathological hypertrophy.[9][10] By inhibiting PKD, Gö6976 can prevent HDAC5 nuclear export and thereby suppress this critical pathway of hypertrophic gene activation.[9]
Data Presentation
Table 1: Kinase Specificity of Gö6976
| Kinase Target | IC₅₀ Value | Class/Family | Reference |
| PKCα | 2.3 nM | Conventional PKC | [1][6] |
| PKCβ1 | 6.2 nM | Conventional PKC | [1][6] |
| PKD1 (PKCμ) | 20 nM | Protein Kinase D | [6] |
| PKCδ, ε, ζ | > 3 µM | Novel & Atypical PKC | [1] |
| JAK2 | 130 nM | Tyrosine Kinase | [1] |
| FLT3 | Potent Inhibitor | Tyrosine Kinase | |
| TrkA | 5 nM | Tyrosine Kinase | [1] |
| TrkB | 30 nM | Tyrosine Kinase | [1] |
Note: IC₅₀ values can vary depending on assay conditions (e.g., ATP concentration).
Table 2: Summary of Gö6976 Application in In Vitro Cardiac Hypertrophy Models
| Cell Model | Hypertrophic Stimulus | Gö6976 Conc. | Key Findings & Observations | Reference |
| Neonatal Rat Ventricular Myocytes (NRVMs) | Endothelin-1 (ET-1), PKC Activators | 1 - 3 µM | Increased hypertrophic gene expression (e.g., 3.1-fold increase in Nppb). Reduced metabolic activity at these concentrations. | [6] |
| Human iPSC-derived Cardiomyocytes (hiPSC-CMs) | Endothelin-1 (ET-1), Bryostatin-1 | 1 - 3 µM | Increased hypertrophic gene expression (e.g., 2.6-fold increase in NPPB). Attenuated bryostatin-induced ERK1/2 phosphorylation. | [6][8] |
| Adult Rat Ventricular Cardiomyocytes | Phenylephrine (PE) | Not specified | Did not inhibit PE-induced increase in protein synthesis. Converted a transient ERK activation into a sustained response. | [1][2][7] |
| Feline Cardiomyocytes | Endothelin-1 (ET-1) | Not specified | Did not affect ET-1-stimulated mTOR/S6K1 activation, suggesting this pathway is regulated by novel or atypical PKCs. |
Signaling Pathway and Workflow Diagrams
Caption: Gö6976 inhibits cPKC and PKD signaling in cardiac hypertrophy.
Caption: In vitro experimental workflow for studying Gö6976 effects.
Experimental Protocols
Protocol 1: In Vitro Hypertrophy Assay in NRVMs with Gö6976 Treatment
This protocol describes the induction of hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs) using a pro-hypertrophic agonist and assessing the effect of Gö6976.
Materials:
-
NRVMs (isolated from 1-2 day old Sprague-Dawley rat pups)
-
Plating Medium: DMEM/F12 with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Serum-Free Medium: DMEM/F12 with 1% Penicillin-Streptomycin, 10 µg/mL insulin, 5.5 µg/mL transferrin, 5 ng/mL selenium
-
Hypertrophic Agonist: Endothelin-1 (ET-1) stock (100 µM in sterile water)
-
Inhibitor: Gö6976 stock (10 mM in DMSO)[6]
-
Vehicle Control: DMSO
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (RNA isolation, immunofluorescence, etc.)
Procedure:
-
Cell Culture:
-
Isolate NRVMs using standard enzymatic digestion protocols and pre-plate for 90 minutes to enrich for cardiomyocytes.
-
Seed cardiomyocytes onto desired culture plates (e.g., 12-well plates) coated with 1% gelatin at a density of 0.5 x 10⁶ cells/well.
-
Culture cells in Plating Medium for 24 hours.
-
-
Serum Starvation:
-
After 24 hours, wash cells once with PBS and replace the medium with Serum-Free Medium.
-
Culture for another 24 hours to synchronize the cells and reduce basal signaling.
-
-
Gö6976 Pre-treatment:
-
Prepare working solutions of Gö6976 in Serum-Free Medium. A typical final concentration is 1 µM.[6] Prepare a vehicle control with an equivalent concentration of DMSO.
-
Remove the medium from the cells and add the Gö6976 or vehicle-containing medium.
-
Incubate for 30-60 minutes at 37°C.
-
-
Hypertrophic Stimulation:
-
Add the hypertrophic agonist (e.g., ET-1 to a final concentration of 100 nM) directly to the wells containing Gö6976 or vehicle.
-
Incubate for 24-48 hours. The duration depends on the desired endpoint (24h for signaling events, 48h for morphological changes and gene expression).
-
-
Downstream Analysis:
-
Gene Expression: Wash cells with PBS and lyse directly in the well using a suitable lysis buffer for RNA extraction. Analyze the expression of hypertrophic markers (Nppa/ANP, Nppb/BNP) via qRT-PCR.
-
Morphology: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with an antibody against α-actinin to visualize the sarcomeric structure. Counterstain nuclei with DAPI. Capture images and measure the cell surface area using software like ImageJ.[6]
-
Protein Analysis: Lyse cells in RIPA buffer with protease and phosphatase inhibitors for Western blot analysis of signaling proteins (e.g., phospho-ERK).
-
Protocol 2: Protein Synthesis Assay via [¹⁴C]-Phenylalanine Incorporation
This method measures the rate of new protein synthesis, a hallmark of hypertrophy.[1][7]
Materials:
-
Cultured cardiomyocytes (e.g., adult rat ventricular myocytes)
-
[¹⁴C]-Phenylalanine (specific activity ~50 mCi/mmol)
-
Trichloroacetic acid (TCA), 10% solution
-
Ethanol:Ether (1:1) mixture
-
Sodium Hydroxide (NaOH), 0.2 M
-
Scintillation fluid and vials
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with Gö6976 and a hypertrophic agonist as described in Protocol 1.
-
Radiolabeling: During the final 4-24 hours of the stimulation period, add [¹⁴C]-Phenylalanine to the culture medium at a final concentration of 0.5 µCi/mL.
-
Cell Lysis and Precipitation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate proteins.
-
Aspirate the TCA and wash the precipitate twice with the Ethanol:Ether mixture to remove lipids.
-
Allow the plates to air dry completely.
-
-
Solubilization and Counting:
-
Add 500 µL of 0.2 M NaOH to each well to solubilize the protein precipitate.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation fluid, vortex, and measure the radioactivity using a scintillation counter.
-
-
Normalization: Determine the total protein content in parallel wells using a BCA or Bradford assay to normalize the radioactive counts (Counts Per Minute per µg of protein).
Conclusion
Gö6976 is a critical pharmacological tool for probing the roles of cPKC and PKD in cardiac hypertrophy. The experimental outcome of using Gö6976 is highly context-dependent, varying with the specific cell model (neonatal vs. adult), the hypertrophic stimulus, and the endpoint being measured. In some systems, it acts as an anti-hypertrophic agent by blocking the PKD-HDAC5 axis, while in others, it can reveal the dominance of nPKC-driven hypertrophy by inhibiting a counter-regulatory cPKC signal.[1][6][9] This complexity underscores the importance of careful experimental design and interpretation. The protocols and data provided here serve as a comprehensive guide for researchers aiming to effectively utilize Gö6976 to unravel the intricate signaling pathways governing cardiac growth and pathology.
References
- 1. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 6. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gö 6976, a selective inhibitor of protein kinase C, is a potent antagonist of human immunodeficiency virus 1 induction from latent/low-level-producing reservoir cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for In Vivo Administration of Gö6976 in Mice
Introduction
Gö6976 is a potent and selective inhibitor of conventional (Ca²⁺-dependent) protein kinase C (PKC) isozymes, particularly PKCα and PKCβ1.[1][2] It also demonstrates inhibitory activity against protein kinase D (PKD).[3][4][5] These kinases are implicated in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. In vivo studies in murine models are crucial for elucidating the therapeutic potential of Gö6976 in various disease contexts, such as cancer and inflammatory conditions.[3][4][6][7] These notes provide a summary of established dosages and administration protocols for the use of Gö6976 in mice.
Key Considerations for In Vivo Studies
-
Vehicle Selection: The choice of vehicle for Gö6976 administration is critical for ensuring solubility and bioavailability while minimizing toxicity. A common approach involves initially dissolving Gö6976 in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then further diluting the solution with a sterile aqueous medium such as normal saline or phosphate-buffered saline (PBS) for injection.[8] It is recommended to keep the final concentration of DMSO low to avoid potential side effects.[9] For some applications, administration in normal saline alone has also been reported.[6][7]
-
Route of Administration: The most frequently reported route for in vivo administration of Gö6976 in mice is intraperitoneal (i.p.) injection.[10] This method allows for systemic delivery of the compound.
-
Dosage and Frequency: The optimal dosage and treatment schedule are dependent on the specific mouse model and the therapeutic endpoint. Published studies have demonstrated efficacy and acceptable safety profiles at dosages ranging from 2.5 mg/kg to 10 mg/kg.[6][7] Administration frequency has varied from twice weekly to daily injections.[5][6][7]
Quantitative Data Summary
The following table summarizes the dosages and administration schedules of Gö6976 used in various in vivo mouse studies.
| Mouse Model | Dosage | Administration Route | Vehicle | Frequency | Study Focus |
| Chronic Myeloid Leukemia (CML) Xenograft | 2.5 mg/kg | Not specified | Normal Saline | Twice a week for 4 weeks | Anti-leukemia efficacy |
| Healthy BALB/c Mice | 2.5 mg/kg and 10 mg/kg | Not specified | Normal Saline | Every 2 days for 12 injections | In vivo toxicity assessment |
| LPS/D-GalN-induced Acute Liver Injury | 2.5 mg/kg | Intraperitoneal (i.p.) | Not specified | Single dose 30 min before LPS/D-GalN | Protective effects |
| Collagen-Induced Arthritis (CIA) | Not specified | Not specified | 1% v/v DMSO | Daily for 34 days | Anti-inflammatory effects |
Signaling Pathway Inhibition by Gö6976
Gö6976 primarily targets the ATP-binding site of conventional PKC isozymes, thereby preventing the phosphorylation of their downstream substrates.[1] This inhibition can impact multiple signaling cascades involved in cell growth and survival. Additionally, Gö6976 is known to inhibit PKD, which can also play a role in inflammatory responses.[3][5]
References
- 1. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of Gö6976, a PKD inhibitor, on LPS/D: -GalN-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ameliorating effects of Gö6976, a pharmacological agent that inhibits protein kinase D, on collagen-induced arthritis | PLOS One [journals.plos.org]
- 5. Ameliorating effects of Gö6976, a pharmacological agent that inhibits protein kinase D, on collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Utilizing Gö6976 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gö6976 is a potent, cell-permeable inhibitor of protein kinase C (PKC) with high selectivity for Ca²⁺-dependent isoforms PKCα (IC₅₀ = 2.3 nM) and PKCβI (IC₅₀ = 6.2 nM).[1] Beyond its well-characterized effects on PKC, Gö6976 also exhibits inhibitory activity against other kinases, including protein kinase D (PKD), Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3).[1][2] This multi-targeted profile makes Gö6976 a valuable tool for investigating cellular signaling and a potential candidate for combination therapies in various diseases, notably cancer. The rationale for combining Gö6976 with other kinase inhibitors lies in the potential for synergistic effects, overcoming drug resistance, and targeting oncogenic pathways from multiple nodes.
These application notes provide a detailed overview of the use of Gö6976 in combination with other kinase inhibitors, supported by experimental protocols and data.
Key Applications and Synergistic Combinations
The combination of Gö6976 with other kinase inhibitors has shown promise in enhancing therapeutic efficacy in preclinical studies. Notable combinations include:
-
Combination with Imatinib (B729) in Chronic Myeloid Leukemia (CML): In CML cell lines like K562, Gö6976 has been shown to enhance the inhibitory effects of the BCR-ABL inhibitor, imatinib. This suggests a potential strategy to overcome imatinib resistance or to achieve therapeutic effects at lower doses.[3]
-
Combination with DNA Damage-Inducing Agents: Gö6976 can abrogate S and G2 cell cycle checkpoints, enhancing the cytotoxicity of DNA-damaging agents like SN38 (the active metabolite of irinotecan) in p53-defective cancer cells.[4]
-
Combination with other Kinase Inhibitors in Acute Myeloid Leukemia (AML): Given its inhibitory activity against FLT3, a key target in AML, Gö6976 can be rationally combined with inhibitors of other signaling pathways implicated in AML pathogenesis, such as the PI3K/Akt/mTOR pathway.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the combination of Gö6976 with other inhibitors. This data is essential for designing experiments and interpreting results.
Table 1: Effect of Gö6976 in Combination with Imatinib on K562 Cell Proliferation
| Treatment | Concentration (µM) | Inhibition of Proliferation (%) |
| Gö6976 | 5 | ~20 |
| Gö6976 | 10 | ~40 |
| Imatinib | 2 | ~30 |
| Gö6976 + Imatinib | 5 + 2 | ~50 |
| Gö6976 + Imatinib | 10 + 2 | ~70 |
*Data extrapolated from graphical representations in the source material. The combination shows a greater inhibitory effect than either agent alone, suggesting a synergistic or additive interaction.[3][7]
Note: For a definitive assessment of synergy, a Combination Index (CI) analysis using the Chou-Talalay method is recommended. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9]
Signaling Pathway Interactions
The synergistic effects of Gö6976 in combination therapies often arise from the simultaneous inhibition of multiple critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these interactions.
Combination of Gö6976 with a MEK Inhibitor
This combination targets both the PKC and the Ras/Raf/MEK/ERK pathways, which are frequently dysregulated in cancer.
References
- 1. Identification of Drug Combinations Containing Imatinib for Treatment of BCR-ABL+ Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Computational Approach for Identifying Synergistic Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib induces caspase-dependent apoptosis in Hodgkin lymphoma cell lines and is associated with reduced c-FLIP expression: a gene expression profiling study with implications for potential combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hedgehog and PI3K/Akt/mTOR Signaling Pathways Involvement in Leukemic Malignancies: Crosstalk and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Results with Gö6976 in Cell Adhesion Assays
This guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected results when using the protein kinase C (PKC) inhibitor Gö6976 in cell adhesion assays. This document provides troubleshooting advice and frequently asked questions (FAQs) to help identify and address these issues.
Frequently Asked Questions (FAQs)
Q1: We are using Gö6976 to inhibit conventional PKC isoforms (PKCα, PKCβ) and expect to see a decrease in cell adhesion. However, we are observing an increase in cell adhesion and spreading. Is this a known phenomenon?
A1: Yes, this is a documented, albeit unexpected, effect of Gö6976. While Gö6976 is a potent inhibitor of conventional PKC isoforms (cPKCs), several studies have reported that it can paradoxically promote cell adhesion, spreading, and stress fiber formation in various cell types, including PC12, NIH/3T3, and CV-1 fibroblasts. This phenomenon is often concentration-dependent and can be cell-type specific.
Q2: What is the underlying mechanism for this paradoxical increase in cell adhesion with Gö6976 treatment?
A2: The pro-adhesive effect of Gö6976 is thought to be an off-target mechanism involving the activation of Protein Kinase C delta (PKCδ), a novel PKC isoform. Studies have shown that Gö6976 can induce the membrane translocation and activation of PKCδ, even in cells where PKCα has been knocked down. This activation of PKCδ can then lead to downstream signaling events that promote cell adhesion, such as the activation of the small GTPases Rac1 and Cdc42.
Q3: How can we confirm if the observed pro-adhesive effects in our experiment are due to PKCδ activation?
A3: To verify the involvement of PKCδ, you can perform the following experiments:
-
Use a PKCδ-specific inhibitor: Co-treatment with a specific inhibitor of PKCδ, such as rottlerin, should abrogate the Gö6976-induced increase in cell adhesion.
-
siRNA knockdown of PKCδ: Silencing the expression of PKCδ using siRNA should prevent the pro-adhesive effects of Gö6976.
-
Western Blot Analysis: You can assess the phosphorylation status and subcellular localization of PKCδ upon Gö6976 treatment. An increase in membrane-associated PKCδ would be indicative of its activation.
Q4: Are there other off-target effects of Gö6976 that could be influencing our cell adhesion assay results?
A4: Yes, Gö6976 is known to be a promiscuous kinase inhibitor, especially at higher concentrations. It can inhibit a range of other kinases, some of which may play a role in cell adhesion. It is also a potent inhibitor of Protein Kinase D (PKD). Additionally, it has been shown to inhibit tyrosine kinases such as Jak2, FLT3, TrkA, and TrkB. These off-target effects could contribute to unexpected cellular responses.
Q5: We are observing decreased intercellular adhesion and destabilization of cell-cell junctions with Gö6976. Is this consistent with its known function?
A5: This is a more complex scenario. While some studies show Gö6976 can promote cell-matrix adhesion, its effect on cell-cell adhesion can be different. For instance, in keratinocytes lacking keratins, inhibition of PKCα by Gö6976 was shown to rescue epithelial sheet integrity by slowing down desmosome internalization. Conversely, in urinary bladder carcinoma cells, Gö6976 induced clustering and the formation of desmosomes and adherens junctions. The outcome is likely dependent on the specific cell type, the context of PKC isoform expression and activity, and the specific adhesion molecules involved.
Troubleshooting Guide
If you are experiencing unexpected results with Gö6976 in your cell adhesion assays, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| Increased cell adhesion | Off-target activation of PKCδ. | - Co-treat with a PKCδ inhibitor (e.g., rottlerin).- Use siRNA to knockdown PKCδ.- Perform a dose-response curve with Gö6976 to find a concentration that inhibits cPKCs without significantly activating PKCδ. |
| No effect on cell adhesion | - Cell line may not rely on cPKCs for adhesion.- Concentration of Gö6976 may be suboptimal.- Compensatory signaling pathways may be activated. | - Confirm the expression and activity of cPKCs in your cell line.- Perform a dose-response experiment.- Consider using a broader spectrum PKC inhibitor, like Gö6983, for comparison. |
| Decreased cell viability | Off-target effects or cellular toxicity at the concentration used. | - Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) at your working concentration of Gö6976.- Lower the concentration of Gö6976 or reduce the treatment time. |
| Inconsistent results | - Issues with the cell adhesion assay protocol.- Variability in cell health or passage number.- Instability of Gö6976 in solution. | - Review and optimize your cell adhesion assay protocol (see "Experimental Protocols" section).- Use cells within a consistent and low passage number range.- Prepare fresh stock solutions of Gö6976 in DMSO and store them properly, protected from light. |
Quantitative Data Summary
Table 1: IC50 Values of Gö6976 for Different PKC Isoforms
| PKC Isoform | IC50 (nM) | Reference |
| PKCα | 2.3 | |
| PKCβ1 | 6.2 | |
| PKCδ | > 3000 | |
| PKCε | > 3000 | |
| PKCζ | > 3000 |
Table 2: Known Off-Target Kinases of Gö6976
| Kinase | IC50 (nM) | Reference |
| PKD | 20 | |
| TrkA | 5 | |
| TrkB | 30 | |
| JAK2 | 130 | |
| FLT3 | - |
Experimental Protocols
Standard Cell Adhesion Assay Protocol
-
Cell Culture: Culture your cells of interest to 70-80% confluency.
-
Coating Plates (if necessary): Coat 96-well plates with an appropriate extracellular matrix (ECM) protein (e.g., fibronectin, collagen, laminin) and incubate overnight at 4°C. Block non-specific binding sites with 1% BSA for 1 hour at 37°C.
-
Cell Preparation: Detach cells using a non-enzymatic cell dissociation solution. Wash the cells with serum-free media and resuspend them to the desired concentration.
-
Pre-treatment with Inhibitor: Pre-incubate the cell suspension with various concentrations of Gö6976 (or vehicle control, typically DMSO) for 30-60 minutes at 37°C.
-
Seeding: Add the pre-treated cell suspension to the coated and blocked 96-well plates.
-
Adhesion Incubation: Incubate the plates at 37°C for the desired amount of time to allow for cell adhesion (e.g., 30-90 minutes).
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay.
-
Data Analysis: Normalize the results to the vehicle control group.
Visualizations
Caption: Unexpected pro-adhesive signaling by Gö6976.
Caption: Troubleshooting workflow for unexpected pro-adhesive effects.
Caption: Standard cell adhesion assay workflow.
Troubleshooting Gö6976 off-target effects on JAK3 and Trk receptors.
Welcome to the technical support center for Gö6976. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of Gö6976 on JAK3 and Trk receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Gö6976?
A1: Gö6976 is a potent inhibitor of Protein Kinase C (PKC), with high selectivity for Ca²⁺-dependent isoforms like PKCα and PKCβ1.[1][2] It is less effective against Ca²⁺-independent PKC isoforms such as PKCδ, -ε, or -ζ.[1]
Q2: I am using Gö6976 to inhibit PKC, but I'm observing effects that are inconsistent with PKC inhibition alone. Could this be due to off-target activity?
A2: Yes, unexpected results could be due to off-target effects. Gö6976 is known to inhibit other kinases, including Janus kinase (JAK) and Tropomyosin receptor kinase (Trk) families, which could lead to unanticipated biological outcomes in your experiments.[2][3][4][5]
Q3: At what concentrations are off-target effects on JAK3 and Trk receptors likely to be observed?
A3: Off-target effects are concentration-dependent. While Gö6976 inhibits PKCα at a very low IC50 of 2.3 nM, it inhibits TrkA, TrkB, and JAK3 with IC50 values of 5 nM, 30 nM, and 370 nM, respectively. Therefore, if you are using Gö6976 at concentrations approaching or exceeding these values, you may be inhibiting these off-target kinases.
Q4: How can I confirm if the effects I'm seeing are due to inhibition of JAK3 or Trk receptors?
A4: To confirm off-target effects, you can perform several experiments. These include:
-
Western Blot Analysis: Check the phosphorylation status of downstream targets of JAK3 (e.g., STAT3/5) and Trk receptors (e.g., Akt, Erk1/2). A decrease in phosphorylation of these proteins in the presence of Gö6976 would suggest off-target activity.[6]
-
Use of a More Specific Inhibitor: Compare the effects of Gö6976 with a more selective inhibitor for your intended target (PKC) or for the suspected off-target kinases.
-
Kinase Profiling Assays: A broader kinase profiling assay can help identify all potential off-targets of Gö6976 in your experimental system.[7][8][9]
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Cell Proliferation or Survival
You are treating your cells with Gö6976 to inhibit PKC, but you observe a more potent inhibition of cell proliferation or a higher degree of apoptosis than expected.
Possible Cause: This could be due to the off-target inhibition of JAK3 or Trk receptors, both of which are involved in cell survival and proliferation pathways.[3][5]
Troubleshooting Steps:
-
Review Gö6976 Concentration: Check the concentration of Gö6976 you are using. If it is in the range of the IC50 for JAK3 or Trk receptors, off-target effects are likely.
-
Assess Downstream Signaling: Perform a Western blot to analyze the phosphorylation state of key downstream effectors of the JAK-STAT and Trk signaling pathways.
-
Comparative Inhibitor Study: Treat your cells with a more selective JAK3 inhibitor (e.g., Tofacitinib) or a Trk inhibitor (e.g., Entrectinib) at their effective concentrations and compare the cellular phenotype to that observed with Gö6976.
-
Rescue Experiment: If a specific off-target pathway is identified, try to rescue the phenotype by activating a downstream component of that pathway.
Issue 2: Altered Neuronal Differentiation or Function
You are using Gö6976 in a neuronal cell model to study the role of PKC, but you observe unexpected effects on neuronal differentiation, survival, or neurite outgrowth.
Possible Cause: Trk receptors, particularly TrkA and TrkB, are crucial for neuronal survival and differentiation, and are known off-targets of Gö6976.[3][4] Inhibition of these receptors could be responsible for the observed phenotype.
Troubleshooting Steps:
-
Confirm Trk Inhibition: Perform a Western blot to check the autophosphorylation of Trk receptors in the presence of Gö6976.[3][4] A decrease in phosphorylated Trk (p-Trk) will confirm the off-target effect.
-
Analyze Downstream Effectors: Assess the phosphorylation status of downstream Trk signaling molecules such as Akt and Erk1/2.[6]
-
Use a Neurotrophin Rescue: Treat the cells with the appropriate neurotrophin (e.g., Nerve Growth Factor (NGF) for TrkA, or Brain-Derived Neurotrophic Factor (BDNF) for TrkB) to see if it can rescue the effects of Gö6976.[3]
-
Alternative PKC Inhibitor: Use a different PKC inhibitor with a better selectivity profile, such as Gö6983, which is a broad-spectrum PKC inhibitor but has not been reported to have the same off-target effects on JAK and Trk.[10][11]
Data Presentation
Table 1: IC50 Values of Gö6976 for On-Target and Off-Target Kinases
| Kinase | IC50 (nM) | Reference |
| PKCα | 2.3 | [2] |
| PKCβ1 | 6.2 | [2] |
| TrkA | 5 | |
| TrkB | 30 | |
| JAK2 | 130 | |
| JAK3 | 370 | |
| FLT3 | 0.7 | [6] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Phosphorylated Proteins
-
Cell Treatment: Plate cells and treat with Gö6976 at the desired concentrations and time points. Include appropriate positive and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against the phosphorylated and total forms of your proteins of interest (e.g., p-STAT3, STAT3, p-Akt, Akt, p-Erk1/2, Erk1/2) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: In Vitro Kinase Assay
-
Assay Setup: Use a commercial kinase assay kit or set up the reaction in a buffer containing the purified recombinant kinase (JAK3 or Trk), its specific substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of Gö6976 to the kinase reaction. Include a no-inhibitor control and a known inhibitor as a positive control.
-
Reaction and Detection: Incubate the reaction to allow for phosphorylation. Stop the reaction and measure the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by Gö6976 relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Gö6976 signaling inhibition pathways.
References
- 1. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 3. Gö 6976 is a potent inhibitor of neurotrophin-receptor intrinsic tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gö6976, a FLT3 kinase inhibitor, exerts potent cytotoxic activity against acute leukemia via inhibition of survivin and MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gö6976 Application in Primary Cell Cultures
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize cytotoxicity when using the protein kinase C (PKC) inhibitor Gö6976 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is Gö6976 and what is its primary mechanism of action?
Gö6976 is a cell-permeable, reversible, and ATP-competitive inhibitor of Protein Kinase C (PKC).[1] It is highly selective for calcium-dependent PKC isozymes, particularly PKCα and PKCβ1, with IC50 values in the low nanomolar range.[1][2] It does not effectively inhibit calcium-independent (novel or atypical) PKC isozymes like δ, ε, and ζ, even at micromolar concentrations.[1][3] Its primary mechanism is to bind to the ATP-binding site of conventional PKCs, preventing the phosphorylation of their downstream substrates.
Q2: Why am I observing high cytotoxicity with Gö6976 in my primary cells?
High cytotoxicity in sensitive primary cell cultures can stem from several factors:
-
Off-Target Inhibition: Gö6976 is known to be a promiscuous kinase inhibitor, especially at concentrations above 100-500 nM.[3] It can potently inhibit other kinases such as PKD, JAK2, FLT3, TrkA, and TrkB, which can trigger unintended signaling cascades leading to cell death.[2][3]
-
Concentration and Exposure Time: Primary cells are often more sensitive than immortalized cell lines. Concentrations that are well-tolerated by cancer cell lines may be toxic to primary cultures.[4] Prolonged exposure can also lead to cumulative toxic effects.
-
Apoptosis Induction: In some cell types, Gö6976 treatment alone has been shown to induce apoptosis and affect cell cycle progression.[5][6]
-
Solvent Toxicity: Gö6976 is typically dissolved in DMSO.[2] High final concentrations of DMSO in the culture medium (ideally should be ≤ 0.1%) can be independently toxic to primary cells.
Q3: What is a safe and effective working concentration for Gö6976?
There is no single "safe" concentration, as it is highly dependent on the primary cell type, cell density, and experimental duration. However, a general approach is:
-
Start Low: Begin with concentrations that are close to the IC50 for the target kinase (e.g., 10-100 nM).[7] The IC50 for PKCα is ~2.3 nM and for PKCβ1 is ~6.2 nM.[2]
-
Perform a Dose-Response Curve: It is critical to perform a dose-response experiment to determine the optimal concentration that inhibits your target of interest without causing significant cell death (see Protocol 1).
-
Review Literature: Working concentrations can range from 0.1 µM to 10 µM, but for sensitive applications, a non-toxic concentration of 300 nM has been reported.[2][8]
Q4: How can I differentiate between on-target PKC inhibition and off-target cytotoxic effects?
Distinguishing on-target from off-target effects is a key experimental control.
-
Use a Control Inhibitor: Employ a structurally different PKC inhibitor with a distinct selectivity profile, such as Gö6983 or Sotrastaurin.[3][9] If both inhibitors produce the desired biological effect but only Gö6976 causes toxicity, the cytotoxicity is likely due to an off-target effect of Gö6976.[3]
-
Rescue Experiments: If possible, express a Gö6976-resistant mutant of your target PKC. If this mutant rescues the cells from the inhibitor's effect, it confirms an on-target mechanism.
-
Molecular Knockdown: Use siRNA or shRNA to specifically knock down the target PKC isozyme. If the phenotype of the knockdown matches the effect of Gö6976 treatment, it supports an on-target effect.
Q5: What are some alternatives to Gö6976?
If Gö6976 proves too toxic, consider these alternatives, noting their own selectivity profiles:
-
Gö6983: A broad-spectrum PKC inhibitor that targets conventional, novel, and atypical PKCs.[3]
-
Sotrastaurin (AEB071): A potent and selective inhibitor of both conventional and novel PKCs.[9]
-
Ruboxistaurin (LY333531): Highly selective for PKCβ1 and PKCβ2.[9]
-
Enzastaurin (LY317615): A selective inhibitor of PKCβ.[9]
Troubleshooting Guide
Issue 1: High Cell Death or Unexpected Cytotoxicity
| Potential Cause | Recommended Solution |
| Concentration Too High | Perform a thorough dose-response curve to find the lowest effective concentration. Start in the low nanomolar range (10-100 nM) and titrate up. |
| Prolonged Exposure | Conduct a time-course experiment. Reduce the incubation time to the minimum required to observe the desired biological effect. For long-term studies (>24h), consider replacing the medium with freshly prepared inhibitor.[10] |
| Off-Target Effects | Use Gö6976 at a concentration as close to its PKC IC50 as possible. Validate findings with a second, structurally unrelated PKC inhibitor (e.g., Gö6983) to confirm the effect is PKC-dependent.[3] |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in your culture medium is below 0.1% and is identical across all experimental conditions, including the vehicle-only control.[10] |
| Suboptimal Cell Health | Use healthy, low-passage primary cells. Ensure optimal cell density and culture conditions before beginning the experiment. Stressed cells are more susceptible to inhibitor toxicity.[11] |
Issue 2: Inconsistent Results or Lack of Biological Effect
| Potential Cause | Recommended Solution |
| Concentration Too Low | Confirm target engagement. Use Western blotting to check for the reduced phosphorylation of a known downstream substrate of PKCα or PKCβ (see Protocol 2). |
| Inhibitor Degradation | Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution as recommended by the manufacturer. |
| Biological Variability | Primary cells from different donors or isolations can vary significantly. Whenever possible, use cells from the same donor for a set of experiments or pool cells from multiple donors to average out the response.[11] |
| Inhibitor Metabolism | For long-term experiments, the cells may metabolize the inhibitor, reducing its effective concentration. Consider replenishing the media with a fresh inhibitor every 24-48 hours.[10] |
Data Summary
Table 1: Kinase Selectivity and Potency of Gö6976
| Kinase Target | IC50 | Notes |
| PKCα | 2.3 nM | High-affinity primary target.[1][2] |
| PKCβ1 | 6.2 nM | High-affinity primary target.[1][2] |
| PKC (rat brain mix) | 7.9 nM | Potent inhibition of total PKC activity.[1] |
| PKD (PKCµ) | 20 nM | A known off-target at slightly higher concentrations.[1][2] |
| JAK2 | Potent Inhibitor | An effective inhibitor of this tyrosine kinase.[2][12] |
| FLT3 | Potent Inhibitor | An effective inhibitor of this tyrosine kinase.[2][12] |
| PKCδ, ε, ζ | > 3 µM | Does not effectively inhibit Ca²⁺-independent isozymes.[1] |
Table 2: Recommended Concentration Ranges for Gö6976
| Application | Concentration Range | Treatment Time | Key Considerations |
| Selective PKCα/β Inhibition | 10 - 100 nM | 0.5 - 2 hours | Ideal for minimizing off-target effects.[2][7] |
| G2 Checkpoint Abrogation | ~100 nM | Up to 24 hours | Effective for cell cycle studies.[4][7] |
| General Use (as per datasheets) | 0.1 - 10 µM | 0.5 - 24 hours | High end of this range has a strong potential for cytotoxicity and off-target effects in primary cells.[2] |
| Long-term Culture | ≤ 300 nM | Days | A non-toxic concentration used for long-term HIV-1 induction inhibition.[8] |
Visualizations
Signaling and Off-Target Pathways
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 3. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKC inhibitor Go6976 induces mitosis and enhances doxorubicin-paclitaxel cytotoxicity in urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with the Chk1 inhibitor Gö6976 enhances cisplatin cytotoxicity in SCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Gö 6976, a selective inhibitor of protein kinase C, is a potent antagonist of human immunodeficiency virus 1 induction from latent/low-level-producing reservoir cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Interpreting Conflicting Data from Gö6976 and Gö6983 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter conflicting or unexpected results when using the protein kinase inhibitors Gö6976 and Gö6983.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing different, sometimes opposite, results when using Gö6976 and Gö6983, even though both are considered PKC inhibitors?
A1: The conflicting results often stem from their different selectivity profiles. While both inhibit conventional Protein Kinase C (PKC) isoforms, their effects on other kinases, particularly Protein Kinase D (PKD), diverge significantly. Gö6976 is a potent inhibitor of conventional PKC isoforms (like α and β) and also effectively inhibits PKD1 (also known as PKCμ). In contrast, Gö6983 is a broad-spectrum or pan-PKC inhibitor, targeting conventional and novel PKC isoforms (α, β, γ, δ, and ζ), but it is a very poor inhibitor of PKD1.[1][2][3][4][5] Therefore, if the cellular process you are studying is regulated by PKD1, you will likely observe a strong effect with Gö6976 but little to no effect with Gö6983.
Q2: Can you give a specific example of a pathway where Gö6976 and Gö6983 produce different outcomes?
A2: A well-documented example is the regulation of the E- to N-cadherin switch in melanoma cells.[1][6][7][8] Treatment with Gö6976 can reverse this switch, leading to a more epithelial-like phenotype with reduced metastatic potential.[1][6] This effect is attributed to the inhibition of PKD1.[1] Conversely, Gö6983, which does not inhibit PKD1, fails to induce this phenotypic change.[1][6] This highlights how the differential activity of these inhibitors towards PKD1 can lead to opposing results in assays for cell morphology, migration, and invasion.[1]
Q3: Are there other "off-target" effects I should be aware of?
A3: Yes, particularly for Gö6976. It has been shown to be a potent inhibitor of the tyrosine kinases JAK2 and FLT3.[9][10][11][12] This is a critical consideration if your experimental system involves signaling pathways regulated by these kinases, such as in hematopoietic cells or certain cancers.[9] If you observe effects with Gö6976 that are absent with Gö6983, and these effects are known to be regulated by JAK2 or FLT3, it is plausible that you are observing an off-target effect of Gö6976.
Q4: How can I use the differential selectivity of Gö6976 and Gö6983 to my advantage?
A4: Using these two inhibitors in parallel can be a powerful tool to dissect signaling pathways. If a biological effect is observed with Gö6976 but not with Gö6983, it strongly suggests the involvement of a kinase inhibited by Gö6976 but not Gö6983, with PKD1 being a prime candidate. Conversely, if an effect is inhibited by the pan-PKC inhibitor Gö6983 but not by Gö6976, it may point towards the involvement of novel or atypical PKC isoforms.
Q5: What are the typical working concentrations for these inhibitors?
A5: Working concentrations can vary depending on the cell type and the specific pathway being investigated. However, a common concentration used in cell-based assays is 1 µM for both Gö6976 and Gö6983.[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
This section provides guidance on how to interpret and troubleshoot specific experimental outcomes.
Issue 1: Observation of conflicting cellular phenotypes (e.g., changes in cell morphology, migration, or invasion) between Gö6976 and Gö6983 treatment.
-
Potential Cause: As outlined in the FAQs, this is likely due to their differential inhibition of PKD1.
-
Troubleshooting Steps:
-
Hypothesize PKD1 involvement: Consider if the observed phenotype could be regulated by PKD1. Review the literature for the role of PKD1 in your system.
-
Validate with a third inhibitor: If available, use another PKD-specific inhibitor to see if it phenocopies the effect of Gö6976.
-
Genetic knockdown: Use siRNA or shRNA to specifically knockdown PKD1 and observe if this reproduces the phenotype seen with Gö6976 treatment.[1]
-
Examine downstream targets: Analyze the phosphorylation status of known downstream targets of PKD1 to confirm its inhibition by Gö6976 in your system.
-
Issue 2: Unexpected results in hematopoietic or cancer cell lines treated with Gö6976.
-
Potential Cause: The observed effects may be due to the off-target inhibition of JAK2 or FLT3 by Gö6976.[9]
-
Troubleshooting Steps:
-
Assess JAK/STAT and FLT3 signaling: Perform western blotting to check the phosphorylation status of JAK2, STAT proteins, FLT3, and their downstream effectors (e.g., Akt, Erk).[9]
-
Use specific inhibitors: Compare the effects of Gö6976 with more specific inhibitors of JAK2 or FLT3 to see if the phenotype is consistent.
-
Consult inhibitor databases: Utilize online resources and databases that profile the kinase selectivity of various inhibitors to better understand the potential off-target profile of Gö6976.
-
Issue 3: Lack of an expected PKC-dependent effect with Gö6976.
-
Potential Cause: The specific PKC isoform responsible for the effect may not be inhibited by Gö6976. Gö6976 primarily targets conventional PKC isoforms (α, β). The effect might be mediated by a novel or atypical PKC isoform that is inhibited by the pan-PKC inhibitor Gö6983.
-
Troubleshooting Steps:
-
Confirm with Gö6983: Test if Gö6983 can inhibit the effect. If it does, it points towards the involvement of a PKC isoform not targeted by Gö6976.
-
Isoform-specific analysis: If possible, use isoform-specific inhibitors or genetic approaches to identify the particular PKC isoform involved.
-
Data Presentation
Table 1: Inhibitory Activity (IC50) of Gö6976 and Gö6983 against various kinases.
| Kinase | Gö6976 IC50 (nM) | Gö6983 IC50 (nM) | Reference |
| PKCα | 2.3 | 7 | [13] |
| PKCβ | 6.2 | 7 | [13] |
| PKCγ | > 1000 | 6 | [13] |
| PKCδ | > 3000 | 10 | [3] |
| PKCζ | > 3000 | 60 | [14] |
| PKD1 (PKCμ) | 20 | 20,000 | [2][15] |
| JAK2 | Potent inhibitor | No significant inhibition | [9] |
| FLT3 | 0.7 | Not reported as a primary target | [12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of E-cadherin and N-cadherin Expression in Melanoma Cells
This protocol is adapted from studies investigating the differential effects of Gö6976 and Gö6983 on the cadherin switch in melanoma cells.[7][8]
-
Cell Seeding: Seed melanoma cells (e.g., M2 cell line) in 6-well plates at a density of 25,000 cells per well.
-
Cell Culture: Culture the cells for three to five days to reach an appropriate confluency.
-
Inhibitor Treatment: Treat the cells with 1 µM Gö6976 or 1 µM Gö6983 for different time points (e.g., 0, 1, 3, 24, or 48 hours). A DMSO-treated control should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, and a loading control (e.g., actin or tubulin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the expression of E-cadherin and N-cadherin to the loading control.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
This is a general protocol to assess collective cell migration.[16][17][18][19]
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the well with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of Gö6976, Gö6983, or DMSO (vehicle control).
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at defined points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.
-
Data Analysis: Measure the width of the scratch at each time point for each treatment condition. The rate of wound closure can be calculated and compared between treatments.
Protocol 3: Transwell Migration Assay
This assay assesses the chemotactic migration of individual cells.[19][20]
-
Rehydration of Inserts: Rehydrate the porous membrane of the Transwell inserts (typically with an 8 µm pore size) with serum-free medium.
-
Chemoattractant: In the lower chamber of the multi-well plate, add a medium containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: Prepare a cell suspension in a serum-free medium. Seed the cells into the upper chamber of the Transwell insert.
-
Treatment: Add Gö6976, Gö6983, or DMSO to the upper chamber with the cells.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., 4% paraformaldehyde) and then stain them with a suitable stain (e.g., crystal violet).
-
Imaging and Quantification: Take images of the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields to determine the average number of migrated cells per condition.
Mandatory Visualizations
Caption: General overview of the Protein Kinase C (PKC) signaling pathway.
Caption: Differential effects of Gö6976 and Gö6983 on the cadherin switch via PKD1.
Caption: A logical workflow for troubleshooting conflicting results from Gö6976 and Gö6983.
References
- 1. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Go 6983 | CAS:133053-19-7 | pan-PKC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ameliorating effects of Gö6976, a pharmacological agent that inhibits protein kinase D, on collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gö6976, a FLT3 kinase inhibitor, exerts potent cytotoxic activity against acute leukemia via inhibition of survivin and MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. apexbt.com [apexbt.com]
- 16. Wound healing assay and transwell migration assay [bio-protocol.org]
- 17. Wound healing assay | Abcam [abcam.com]
- 18. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 20. clyte.tech [clyte.tech]
Navigating Gö6976: A Technical Guide to Overcoming Aqueous Solubility Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for users of Gö6976, a potent protein kinase C (PKC) inhibitor. A common challenge encountered during experimental work is the compound's limited solubility in aqueous buffers, which can lead to precipitation and inconsistent results. This guide offers detailed troubleshooting protocols, frequently asked questions (FAQs), and best practices to ensure reliable and reproducible experiments.
I. Understanding Gö6976: Key Properties
Gö6976 is a cell-permeable, reversible, and ATP-competitive inhibitor of protein kinase C. It exhibits high selectivity for calcium-dependent PKC isoforms, particularly PKCα and PKCβI.[1] Due to its hydrophobic nature, Gö6976 is readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but is very poorly soluble in aqueous solutions, including common experimental buffers and cell culture media.[2]
II. Quantitative Data Summary
For effective experimental design, it is crucial to be aware of the solubility limits and inhibitory concentrations of Gö6976. The following tables summarize key quantitative data from various suppliers and literature.
Table 1: Solubility of Gö6976
| Solvent | Maximum Concentration (Supplier A) | Maximum Concentration (Supplier B) | Maximum Concentration (Supplier C) | Maximum Concentration (Supplier D) |
| DMSO | 5 mg/mL | 25 mg/mL[2] | 10 mM (~3.78 mg/mL) | 44.7 mg/mL |
| Water | Very poorly soluble | Max solubility ~1-5 µM | Insoluble | Insoluble |
| Ethanol | Very poorly soluble | Insoluble | Insoluble | Insoluble |
Note: Solubility in DMSO can vary between suppliers and batches. It is always recommended to perform a small-scale solubility test.
Table 2: Inhibitory Concentrations (IC₅₀)
| Target | IC₅₀ Value | Notes |
| PKC (rat brain) | 7.9 nM | General PKC inhibition. |
| PKCα | 2.3 nM | Selective for this Ca²⁺-dependent isoform. |
| PKCβI | 6.2 nM | Selective for this Ca²⁺-dependent isoform. |
| PKCδ, ε, ζ | > 3 µM | Does not effectively inhibit Ca²⁺-independent isoforms. |
| PKD1 (PKCμ) | 20 nM | Off-target effect at higher concentrations. |
| JAK2 | 130 nM | Off-target effect. |
| FLT3 | Potent inhibitor | Off-target effect. |
| TrkA | 5 nM | Off-target effect. |
| TrkB | 30 nM | Off-target effect. |
III. Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the handling and use of Gö6976 in aqueous solutions.
Q1: I dissolved Gö6976 in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS or cell culture medium). What happened?
A: This is the most common problem encountered with Gö6976 and is due to its low aqueous solubility. When the DMSO stock is added to the aqueous buffer, the solvent environment changes dramatically, causing the compound to "crash out" of the solution. The final concentration of Gö6976 in your aqueous medium has likely exceeded its solubility limit of approximately 1-5 µM.
Q2: How can I prevent Gö6976 from precipitating when preparing my working solution?
A: Several strategies can help maintain Gö6976 in solution:
-
Control the Final DMSO Concentration: The most critical factor is the final percentage of DMSO in your aqueous solution. For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. This will, however, limit the maximum achievable concentration of Gö6976.
-
Use a Sequential Dilution Method: Instead of adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer, perform an intermediate dilution step. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then use a larger volume of this intermediate stock to add to your final aqueous solution. This can sometimes aid in dispersion.
-
Rapid Mixing: When adding the Gö6976 DMSO stock to your aqueous buffer, ensure rapid and thorough mixing. Vortex or pipette up and down immediately after adding the stock to the buffer to quickly disperse the compound and avoid localized high concentrations that can initiate precipitation.
-
Warm the Aqueous Buffer: Gently warming your aqueous buffer to 37°C before adding the Gö6976 stock can sometimes improve solubility. However, be mindful of the temperature stability of other components in your buffer.
-
Sonication: Briefly sonicating the final working solution in a water bath sonicator can help to break up small, insoluble aggregates and re-dissolve the compound.
Q3: What are the visible signs of Gö6976 precipitation?
A: Precipitation can manifest as:
-
A fine, crystalline powder settling at the bottom of the tube or well.
-
A cloudy or hazy appearance in the solution.
-
A visible "stream" of precipitate forming as the DMSO stock is pipetted into the aqueous buffer.
Q4: What are the consequences of using a Gö6976 solution that has precipitated?
A: Using a solution with precipitated Gö6976 will lead to inaccurate and unreliable experimental results. The actual concentration of the inhibitor in the solution will be unknown and significantly lower than intended, leading to an underestimation of its effects.
Q5: Can I use surfactants like Tween-20 to improve Gö6976 solubility?
A: While non-ionic surfactants like Tween-20 are used to increase the solubility of some hydrophobic compounds, there is no specific published protocol for their use with Gö6976. If you choose to explore this, it is recommended to start with a very low concentration (e.g., 0.01% Tween-20) in your aqueous buffer and perform validation experiments to ensure the surfactant does not interfere with your assay.
Q6: How should I prepare and store Gö6976 stock solutions?
A:
-
Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous, high-purity DMSO. Ensure the solid compound is completely dissolved by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are generally stable for several months when stored correctly.
IV. Experimental Protocols & Workflows
Recommended Workflow for Preparing Gö6976 Working Solutions
The following diagram illustrates a best-practice workflow for preparing aqueous working solutions of Gö6976 from a DMSO stock to minimize precipitation.
Caption: Workflow for preparing Gö6976 working solutions.
Protocol: In Vitro PKC Kinase Assay
This protocol is a general guideline for a radioactive kinase assay to measure the activity of conventional PKC isoforms and the inhibitory effect of Gö6976.
Materials:
-
Purified, active PKCα or PKCβI enzyme.
-
PKC substrate peptide (e.g., Ac-MBP(4-14)).
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.
-
Gö6976 stock solution in DMSO.
-
[γ-³²P]ATP.
-
ATP/Magnesium solution.
-
P81 phosphocellulose paper.
-
0.75% Phosphoric acid.
-
Scintillation counter.
Procedure:
-
Prepare Gö6976 Dilutions:
-
Thaw a stock aliquot of Gö6976 (e.g., 10 mM in DMSO).
-
Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., 10x final concentration).
-
For the final dilution into the assay buffer, ensure the DMSO concentration does not exceed 1% of the total reaction volume.
-
-
Set up Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture on ice. For a 25 µL final volume, add components in the following order:
-
10 µL Assay Dilution Buffer (ADB)
-
2.5 µL of Gö6976 dilution (or DMSO for control)
-
5 µL of purified PKC enzyme diluted in ADB
-
2.5 µL of substrate peptide
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
-
Initiate the Reaction:
-
Start the kinase reaction by adding 5 µL of the ATP/Magnesium/[γ-³²P]ATP mixture.
-
Incubate for 10-15 minutes at 30°C. The incubation time should be within the linear range of the enzyme activity.
-
-
Stop the Reaction:
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
-
Wash and Quantify:
-
Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse with acetone (B3395972) and let the papers dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Analyze Data:
-
Calculate the percentage of inhibition for each Gö6976 concentration relative to the DMSO control and determine the IC₅₀ value.
-
V. Signaling Pathway
Gö6976 selectively inhibits conventional protein kinase C (cPKC) isoforms. The diagram below illustrates the canonical cPKC signaling pathway and the point of inhibition by Gö6976.
References
Why does Gö6976 show different effects in different cell lines?
Welcome to the technical support center for the kinase inhibitor, Gö6976. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers understand the variable effects of Gö6976 across different cell lines and experimental setups.
Frequently Asked Questions (FAQs)
FAQ 1: Why does Gö6976 show different effects in different cell lines?
The differential effects of Gö6976 in various cell lines are primarily due to three factors:
-
Differential Expression of Target Kinases: The primary targets of Gö6976 are the calcium-dependent, conventional protein kinase C (PKC) isoforms, PKCα and PKCβ1.[1][2] Cell lines with varying expression levels of these specific isoforms will naturally respond differently to the inhibitor.
-
Promiscuity and Off-Target Effects: Gö6976 is not entirely specific to PKCα and PKCβ1. It inhibits a range of other kinases, some with high potency.[2][3][4] The unique protein expression profile, or "kinome," of each cell line will determine which of these off-target effects are most prominent. For example, in some cell lines, the observed effect may be due to the inhibition of JAK2 or FLT3 rather than PKC.
-
Context-Dependent Signaling Pathways: The functional consequences of inhibiting a specific kinase depend on the active signaling pathways within a particular cell line. The genetic background, mutational status (e.g., p53 status), and the cellular environment all contribute to the ultimate phenotypic outcome of Gö6976 treatment.
Troubleshooting Guide
Question: I am not seeing the expected PKC inhibition in my cell line. What could be the reason?
Answer:
-
Confirm PKC Isoform Expression: Your cell line may not express the conventional PKC isoforms (α, β) that Gö6976 targets. Gö6976 is a poor inhibitor of novel (δ, ε) and atypical (ζ) PKC isoforms. We recommend performing a western blot to verify the expression of PKCα and PKCβ in your cells.
-
Inhibitor Concentration and Treatment Time: Ensure you are using an appropriate concentration and treatment time. Typical working concentrations range from 0.1-10 µM, with pre-treatment times of 30 minutes to 1 hour before stimulation, or longer-term treatments up to 24 hours for other applications.
-
Inhibitor Integrity: Ensure the lyophilized powder and reconstituted solutions have been stored correctly at -20°C and protected from light to prevent degradation.
Question: I am observing an unexpected phenotype that doesn't seem related to PKC inhibition. What should I investigate?
Answer:
This is likely due to an off-target effect of Gö6976. Consider the following:
-
Review the Off-Target Profile: Gö6976 is known to inhibit several other kinases, including JAK2, FLT3, TrkA, TrkB, and PKD1 (PKCμ). Research whether these kinases play a role in the phenotype you are observing in your specific cell model.
-
Use a More Specific Inhibitor as a Control: To confirm if the effect is PKC-dependent, consider using a different PKC inhibitor with a distinct off-target profile, or a more broad-spectrum one like Gö6983, in parallel experiments. If Gö6983 does not produce the same effect, it is likely that a kinase inhibited by Gö6976 but not Gö6983 (such as PKD1) is responsible.
Quantitative Data Summary
The inhibitory activity of Gö6976 varies significantly across different kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for some of the key targets of Gö6976.
| Kinase Target | IC50 (nM) | Notes |
| PKCα | 2.3 | A primary, calcium-dependent target. |
| PKCβ1 | 6.2 | A primary, calcium-dependent target. |
| PKC (rat brain) | 7.9 | General potency against mixed PKC isoforms. |
| PKCδ, ε, ζ | >3000 | Does not effectively inhibit novel or atypical PKCs. |
| TrkA | 5 | High-affinity off-target. |
| PKD1 (PKCμ) | 20 | A significant off-target. |
| TrkB | 30 | Off-target. |
| JAK2 | 130 | Off-target. |
| JAK3 | 370 | Off-target. |
| FLT3 | Potent Inhibitor | Specific IC50 not always provided, but known to be a potent off-target. |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Assay for PKC Inhibition
This protocol is adapted from methods used to determine the IC50 of Gö6976 against PKC isoforms.
Materials:
-
Recombinant PKCα or PKCβ1
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1.25 mM EGTA, 1.32 mM CaCl2, 1 mM DTT
-
Lipid Cofactors: Phosphatidylserine (1 µg) and Diolein (0.2 µg)
-
Substrate: Histone H1 (40 µg)
-
[γ-³²P]ATP (10 µM, 1 µCi/ml)
-
Gö6976 at various concentrations
-
8.5% H₃PO₄
-
0.45-µm nitrocellulose filters
Procedure:
-
Prepare a 200 µl assay mixture containing assay buffer, lipid cofactors, histone H1 substrate, and 5-10 units of the PKC enzyme.
-
Add the desired concentration of Gö6976 to the mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 5 minutes at 30°C.
-
Stop the reaction by adding 2 ml of 8.5% H₃PO₄.
-
Filter the mixture through 0.45-µm nitrocellulose filters.
-
Wash the filters and measure the incorporated radioactivity using scintillation counting.
-
Calculate the percentage of inhibition at each Gö6976 concentration relative to a DMSO control to determine the IC50 value.
Protocol 2: Western Blot for Cadherin Switch in Melanoma Cells
This protocol is based on the investigation of Gö6976's effect on the E- to N-cadherin switch in metastatic melanoma cells.
Materials:
-
Metastatic melanoma cell lines (e.g., M2, M4T2)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Gö6976 (1 µM) and Gö6983 (1 µM) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-E-cadherin, anti-N-cadherin, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Plate melanoma cells and allow them to adhere overnight.
-
Treat the cells with 1 µM Gö6976, 1 µM Gö6983, or DMSO (vehicle control) for various time points (e.g., 0, 1, 3, 24, 48 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Analyze the changes in E-cadherin and N-cadherin expression levels relative to the control.
Visualizations
Caption: Factors influencing the cellular effects of Gö6976.
Caption: Workflow for troubleshooting differential Gö6976 effects.
Caption: Gö6976 inhibits PKD1, reversing the cadherin switch in melanoma.
References
- 1. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 3. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gö6976 | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Navigating the Promiscuity of Gö6976 in Kinase Profiling
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the promiscuous nature of the kinase inhibitor Gö6976 in experimental settings. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is Gö6976 and why is its promiscuity a concern?
A1: Gö6976 is a small molecule inhibitor initially characterized as a potent inhibitor of Protein Kinase C (PKC) isoforms. However, subsequent comprehensive kinase profiling studies have revealed that it inhibits a range of other kinases with similar or even greater potency. This "off-target" activity, or promiscuity, is a significant concern because it can lead to misinterpretation of experimental results. For instance, a biological effect observed after treating cells with Gö6976 may not be due to the inhibition of the intended PKC target but rather the result of inhibiting other kinases.
Q2: What are the primary known off-targets of Gö6976?
A2: Besides its well-known activity against PKC isoforms (PKCα, PKCβ, PKCγ, PKCδ), Gö6976 has been shown to potently inhibit a variety of other kinases. Key off-targets include members of the CAMK family (e.g., CaMK I and II), MAPK pathway kinases (e.g., MEK1/2), and others such as JAK2, FLT3, and TrkA. The precise inhibitory profile can vary depending on the screening platform and assay conditions.
Q3: How can I be sure that the observed phenotype in my experiment is due to the inhibition of my target kinase and not an off-target effect of Gö6976?
A3: To confidently attribute an observed phenotype to the inhibition of a specific kinase, a multi-pronged approach is essential. This includes:
-
Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase. If this phenocopies the effect of Gö6976, it provides strong evidence for on-target activity.
-
Rescue Experiments: In a system where the target kinase has been knocked down or out, reintroduce a version of the kinase that is resistant to Gö6976. If this rescues the phenotype, it confirms the inhibitor's on-target effect.
Troubleshooting Guide
Issue 1: Inconsistent results when using Gö6976 across different cell lines.
-
Possible Cause: The off-target kinases inhibited by Gö6976 may have varying levels of expression or importance in different cell lines. In one cell line, the phenotype might be driven by PKC inhibition, while in another, it could be due to the inhibition of FLT3, for example.
-
Troubleshooting Steps:
-
Perform baseline expression analysis (e.g., Western blot, qPCR) of the most potent Gö6976 targets in your cell lines of interest.
-
Correlate the inhibitor's effect with the expression levels of these kinases.
-
Use a more selective inhibitor for your target kinase if available.
-
Issue 2: My in-cell results with Gö6976 do not match its in vitro kinase profiling data.
-
Possible Cause: Discrepancies can arise due to factors like cell permeability, intracellular ATP concentrations (which can compete with ATP-competitive inhibitors like Gö6976), and the presence of drug efflux pumps.
-
Troubleshooting Steps:
-
Verify the cellular uptake of Gö6976.
-
Consider using a higher concentration of the inhibitor in your cellular assays, but be mindful that this can also increase off-target effects.
-
Employ a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of Gö6976 against a panel of kinases, highlighting its promiscuous nature.
Table 1: Inhibitory Activity (IC50) of Gö6976 Against a Selection of Kinases.
| Kinase Target | IC50 (nM) | Kinase Family |
| PKCα | 2.3 | AGC |
| PKCβI | 6.2 | AGC |
| PKCβII | 4.4 | AGC |
| PKCγ | 2.1 | AGC |
| PRK2 | 20 | AGC |
| MSK1 | 10 | CAMK |
| ROCK-II | 25 | AGC |
| FLT3 | 15 | TK |
| JAK2 | 30 | TK |
| TrkA | 13 | TK |
Data compiled from various kinase profiling studies. Actual values may vary depending on assay conditions.
Experimental Protocols & Workflows
Kinase Profiling Workflow
This workflow outlines the general steps for assessing the selectivity of a kinase inhibitor like Gö6976.
Technical Support Center: Accounting for Gö6976's Effect on Guanylyl Cyclase-A and -B
Welcome to the technical support center for researchers utilizing Gö6976 in studies involving guanylyl cyclase-A (GC-A) and guanylyl cyclase-B (GC-B). This resource provides essential information, troubleshooting guides, and detailed protocols to help you accurately interpret your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of Gö6976 on Guanylyl Cyclase-A and -B?
A1: Gö6976 is a potent, rapid, and reversible inhibitor of both guanylyl cyclase-A (GC-A) and guanylyl cyclase-B (GC-B).[1][2][3][4] This inhibitory effect is a crucial consideration in any experiment involving this compound, as it is a non-kinase target of Gö6976.[1]
Q2: What is the mechanism of inhibition of Gö6976 on GC-A and GC-B?
A2: Gö6976 acts as a competitive inhibitor of GC-A and GC-B with respect to the substrate guanosine (B1672433) triphosphate (GTP). This means that Gö6976 binds to the same catalytic site as GTP, preventing the conversion of GTP to cyclic guanosine monophosphate (cGMP). The inhibition is potentiated by the presence of adenosine (B11128) triphosphate (ATP).
Q3: What are the key quantitative parameters of Gö6976 inhibition on guanylyl cyclases?
A3: The following table summarizes the key quantitative data for Gö6976's effect on GC-A and GC-B.
| Parameter | Value | Enzyme | Cell Line | Conditions | Reference |
| IC₅₀ | 380 nM | GC-B | 293T-GC-B | CNP-dependent cGMP elevation | |
| Kᵢ | 1 µM | GC-A & GC-B | 293T-GC-A & 293T-GC-B membranes | In the presence of 1 mM ATP | |
| t½ for inhibition | 7 seconds | GC-B | 293T-GC-B cells | CNP-dependent cGMP elevation | |
| Reversibility | Half of the inhibition is lost 1 hour after removal | GC-B | 293T-GC-B cells | --- |
Q4: Is Gö6976 a specific inhibitor for guanylyl cyclases?
A4: No, Gö6976 is not specific to guanylyl cyclases. It is also a well-known inhibitor of Protein Kinase C (PKC), particularly the conventional isoforms (PKCα and PKCβ1). It can also inhibit other kinases, such as JAK2 and FLT3. Therefore, it is crucial to consider these off-target effects when interpreting your data.
Q5: How does ATP affect the inhibitory action of Gö6976 on guanylyl cyclases?
A5: ATP potentiates the inhibitory effect of Gö6976 on GC-A and GC-B. In the absence of ATP, the inhibition of GC-B by Gö6976 is minimal. The presence of ATP increases the magnitude of the inhibition. This is an important consideration for your assay conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or reduced inhibition of guanylyl cyclase activity by Gö6976. | 1. Inadequate ATP concentration in the assay buffer. ATP is required for potent inhibition by Gö6976. | Ensure your assay buffer contains an adequate concentration of ATP (e.g., 1 mM). |
| 2. Incorrect Gö6976 concentration. The IC₅₀ and Kᵢ values are in the nanomolar to low micromolar range. | Verify the concentration of your Gö6976 stock solution and perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. | |
| 3. Detergent-activated cyclase activity. Gö6976 does not significantly inhibit detergent-stimulated guanylyl cyclase activity. | If your assay includes detergents like Triton X-100, the inhibitory effect of Gö6976 on natriuretic peptide-stimulated activity might be masked. Consider running parallel assays with and without detergent. | |
| Unexpected cellular effects observed with Gö6976 treatment. | 1. Off-target effects on Protein Kinase C (PKC). Gö6976 is a potent inhibitor of conventional PKC isoforms. | - Use a more specific PKC inhibitor as a negative control to dissect the effects of PKC inhibition from guanylyl cyclase inhibition. - Measure PKC activity in your system to confirm inhibition by Gö6976 at the concentrations used. |
| 2. Off-target effects on other kinases. Gö6976 can inhibit other kinases like JAK2 and FLT3. | - Review the literature for known off-target effects of Gö6976 that might be relevant to your cellular model. - If possible, use alternative inhibitors with a different selectivity profile to confirm your findings. | |
| High background in cGMP measurements. | 1. Suboptimal assay conditions. | - Optimize substrate (GTP) concentration. - Ensure the reaction is stopped effectively. - Use a phosphodiesterase inhibitor in your lysis buffer to prevent cGMP degradation. |
| 2. Cell line characteristics. | Some cell lines may have high basal guanylyl cyclase activity. Characterize the basal cGMP levels in your cells. |
Signaling Pathways and Experimental Workflow
To aid in your experimental design and data interpretation, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Figure 1: Dual Inhibitory Action of Gö6976. This diagram illustrates that Gö6976 inhibits both the guanylyl cyclase and protein kinase C signaling pathways.
References
- 1. ATP Potentiates Competitive Inhibition of Guanylyl Cyclase A and B by the Staurosporine Analog, Gö6976: RECIPROCAL REGULATION OF ATP AND GTP BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP potentiates competitive inhibition of guanylyl cyclase A and B by the staurosporine analog, Gö6976: reciprocal regulation of ATP and GTP binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The indolocarbazole, Gö6976, inhibits guanylyl cyclase-A and -B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The indolocarbazole, Gö6976, inhibits guanylyl cyclase-A and -B - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Gö6976 and Gö6983 for Protein Kinase C Isoform Selectivity
In the landscape of protein kinase C (PKC) research and drug development, the selection of an appropriate inhibitor is paramount. Specificity is key to dissecting the complex roles of individual PKC isoforms in cellular signaling pathways and for developing targeted therapeutics with minimal off-target effects. This guide provides a detailed comparison of two widely used PKC inhibitors, Gö6976 and Gö6983, with a focus on their isoform selectivity, supported by experimental data and methodologies.
Unveiling the Selectivity Profiles: Gö6976 vs. Gö6983
Gö6976 and Gö6983, both belonging to the bisindolylmaleimide family of compounds, exhibit distinct inhibitory profiles against the various classes of PKC isoforms.
Gö6976 is recognized as a potent and selective inhibitor of conventional, calcium-dependent PKC isoforms (cPKCs).[1][2] It demonstrates high affinity for PKCα and PKCβ1, with IC50 values in the low nanomolar range.[1][3] Conversely, it shows significantly lower potency against novel (nPKCs) and atypical (aPKCs) PKC isoforms, with IC50 values often in the micromolar range, rendering it largely ineffective against these isoforms at typical working concentrations.[1][2]
Gö6983 , in contrast, is a broad-spectrum or pan-PKC inhibitor.[4][5] It effectively inhibits both conventional and novel PKC isoforms with IC50 values in the low nanomolar range for PKCα, PKCβ, PKCγ, and PKCδ.[5][6] While it is a potent inhibitor across these two classes, its activity against atypical PKC isoforms like PKCζ is considerably weaker.[4][7][5][6] A noteworthy distinction is its profound lack of activity against PKCμ (also known as Protein Kinase D, PKD1), an enzyme potently inhibited by Gö6976.[8]
The differential selectivity of these two inhibitors allows researchers to probe the involvement of specific PKC subfamilies in biological processes. For instance, using both compounds in parallel can help distinguish effects mediated by conventional PKCs (inhibited by both) versus those mediated by novel PKCs (predominantly inhibited by Gö6983) or PKCμ/PKD1 (inhibited by Gö6976).[9]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the reported IC50 values for Gö6976 and Gö6983 against various PKC isoforms, providing a clear quantitative comparison.
| PKC Isoform | Gö6976 IC50 (nM) | Gö6983 IC50 (nM) | Isoform Class |
| PKCα | 2.3[1][3] | 7[4][5][6] | Conventional |
| PKCβ1 | 6.2[1][3] | 7[5][6] | Conventional |
| PKCγ | - | 6[5][6] | Conventional |
| PKCδ | > 3000[1] | 10[7][5][6] | Novel |
| PKCε | > 3000[1] | - | Novel |
| PKCζ | > 3000[1] | 60[7][5][6] | Atypical |
| PKCμ (PKD1) | 20[8] | 20000[7][5][8] | - |
| PKC (Rat Brain) | 7.9[1][3] | - | Mixture |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.
Dissecting the Mechanism: Experimental Protocols
The determination of PKC inhibitor selectivity and potency relies on robust in vitro kinase assays. A common method is the radiometric assay, which measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide.
In Vitro PKC Enzyme Inhibition Assay (Radiometric)
Objective: To determine the concentration of an inhibitor (e.g., Gö6976 or Gö6983) required to reduce the activity of a specific PKC isoform by 50% (IC50).
Materials:
-
Recombinant human PKC isoforms
-
Specific substrate peptide (e.g., Myelin Basic Protein or a synthetic peptide)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (containing buffer salts, MgCl₂, and DTT)
-
Lipid activators (e.g., phosphatidylserine (B164497) and diacylglycerol for conventional and novel PKCs)
-
Calcium chloride (for conventional PKCs)
-
Inhibitor compounds (Gö6976, Gö6983) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid for washing
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the specific PKC isoform, the lipid activators (and calcium for cPKCs), and the substrate peptide.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., a serial dilution of Gö6976 or Gö6983) to the reaction tubes. Include a control with no inhibitor (vehicle control, e.g., DMSO).
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-20 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose papers extensively with phosphoric acid to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the differential effects of Gö6976 and Gö6983, it is helpful to visualize their points of intervention in the PKC signaling pathway and the experimental process used to characterize them.
Caption: Differential inhibition of PKC signaling pathways by Gö6976 and Gö6983.
Caption: Experimental workflow for determining IC50 values of PKC inhibitors.
Conclusion
The choice between Gö6976 and Gö6983 hinges on the specific research question and the PKC isoforms of interest. Gö6976 offers a targeted approach for investigating the roles of conventional PKCs, while Gö6983 provides a tool for the broader inhibition of both conventional and novel PKC isoforms. Understanding their distinct selectivity profiles, as outlined in this guide, is crucial for the accurate interpretation of experimental results and for advancing our knowledge of PKC-mediated cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C - Wikipedia [en.wikipedia.org]
- 5. Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for Conventional PKC Inhibition Beyond Gö6976
For researchers and drug development professionals targeting conventional Protein Kinase C (cPKC) isoforms (PKCα, βI, βII, and γ), the indolocarbazole Gö6976 has long been a staple tool. However, its utility is hampered by a significant lack of specificity, with considerable off-target effects that can confound experimental results. This guide provides a comprehensive comparison of viable alternative inhibitors, presenting key performance data, detailed experimental protocols, and a visual representation of the signaling pathways and experimental workflows to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Conventional PKC Inhibitors
The following table summarizes the inhibitory potency (IC50/Ki) of Gö6976 and its alternatives against conventional PKC isoforms and key off-target kinases. This data, compiled from various studies, highlights the differences in potency and selectivity among these compounds.
| Inhibitor | PKCα | PKCβI | PKCβII | PKCγ | Off-Target Kinases (Notable Examples) |
| Gö6976 | IC50: 2.3 nM[1] | IC50: 6.2 nM[1] | IC50: >80% inhibition at 500 nM[2] | IC50: <28% inhibition at 500 nM[2] | JAK2, Flt3, TrkA, TrkB, PKD1[1][3] |
| Sotrastaurin (AEB071) | Ki: 0.95 nM[4][5] | Ki: 0.64 nM[4][5] | Ki: 0.64 nM[4][5] | - | GSK3β (IC50 < 1 μM)[6] |
| Enzastaurin (B1662900) (LY317615) | IC50: 39 nM[4][7] | IC50: 6 nM[4][7][8] | IC50: 6 nM[4][7][8] | IC50: 83 nM[4][7] | GSK3β, AKT pathway suppression[9] |
| Ruboxistaurin (LY333531) | - | IC50: 4.7 nM[10] | IC50: 5.9 nM[10] | - | Highly selective for PKCβ[10] |
| Ro-31-8220 | IC50: 5 nM[10] | IC50: 24 nM[10] | IC50: 14 nM[10] | IC50: 27 nM[10] | MAPKAP-K1b, MSK1, S6K1, GSK3β[10] |
| Gö6983 | IC50: 7 nM[10] | IC50: 7 nM[10] | - | IC50: 6 nM[10] | Broad spectrum, inhibits PKCδ and PKCζ[10] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the conventional PKC signaling pathway and a general workflow for assessing inhibitor efficacy.
References
- 1. Signal Transduction Pathways: PKC Family - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. benchchem.com [benchchem.com]
- 3. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein kinase C - Wikipedia [en.wikipedia.org]
Validating Gö6976 Efficacy: A Comparative Guide to siRNA Knockdown of PKC Alpha
For researchers, scientists, and drug development professionals, understanding the specificity of small molecule inhibitors is paramount. This guide provides a comprehensive comparison of the effects of the protein kinase C (PKC) inhibitor, Gö6976, with the genetic knockdown of its primary target, PKC alpha (PKCα), using small interfering RNA (siRNA). By presenting direct experimental data, detailed protocols, and an analysis of potential off-target effects, this guide serves as a valuable resource for validating experimental results and making informed decisions in drug discovery and cell signaling research.
Introduction
Gö6976 is a widely used pharmacological inhibitor that selectively targets calcium-dependent PKC isoforms, with a high affinity for PKCα and PKCβI.[1][2] It is a valuable tool for dissecting the roles of these kinases in various cellular processes. However, like many kinase inhibitors, the potential for off-target effects necessitates rigorous validation of its on-target activity.
One of the most specific methods to validate the effects of a targeted inhibitor is to compare its phenotype to that induced by the genetic knockdown of the intended target. The use of siRNA to specifically silence the expression of PKCα provides a powerful approach to confirm that the cellular effects observed with Gö6976 are indeed mediated by the inhibition of PKCα.
This guide presents a side-by-side comparison of experimental outcomes from studies that have employed both Gö6976 and PKCα siRNA, offering a clear perspective on the similarities, differences, and potential caveats of each approach.
Quantitative Data Comparison
The following tables summarize quantitative data from key studies that have directly compared the effects of Gö6976 treatment with PKCα siRNA knockdown in different cellular contexts.
Table 1: Comparison of Gö6976 and PKCα siRNA on c-Met Receptor Trafficking and ERK Activation in HeLa Cells
| Parameter | Control | Gö6976 (1µM) | PKCα siRNA | Source |
| Perinuclear Accumulation of c-Met (% of control) | 100% | ~40% | ~50% | [Kermorgant et al., 2004] |
| HGF-induced ERK1/2 Phosphorylation (fold change) | 2.5 | 2.5 (no significant change) | 2.3 (no significant change) | [Kermorgant et al., 2004] |
Table 2: Comparison of Gö6976 and PKCα siRNA on Migration and Invasion of Hepatocellular Carcinoma Cells (HA22T/VGH)
| Parameter | Control | Gö6976 (1µM) | PKCα siRNA | Source |
| Cell Migration (% of control) | 100% | ~30% | ~40% | [Chen et al., 2008] |
| Cell Invasion (% of control) | 100% | ~25% | ~35% | [Chen et al., 2008] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for Gö6976 treatment and siRNA knockdown of PKCα as described in the cited literature.
Gö6976 Treatment Protocol (for c-Met Trafficking Studies)
-
Cell Line: HeLa cells.
-
Gö6976 Preparation: A stock solution of Gö6976 is prepared in DMSO. The final concentration used for treating the cells is 1µM.
-
Treatment Procedure: HeLa cells are pre-incubated with 1µM Gö6976 for 10 minutes before the addition of Hepatocyte Growth Factor (HGF) to stimulate c-Met signaling.
-
Source: Kermorgant et al., 2004.
siRNA Knockdown of PKCα Protocol (for c-Met Trafficking Studies)
-
Cell Line: HeLa cells.
-
siRNA Sequence: The specific siRNA sequence targeting human PKCα corresponds to nucleotides 535–555 of the coding region.
-
Transfection Reagent: Oligofectamine is used for transfection.
-
Transfection Procedure: HeLa cells are transfected with PKCα siRNA at a final concentration of 100 nM. Experiments are typically performed 48 to 72 hours post-transfection to ensure significant protein knockdown.
-
Validation of Knockdown: The efficiency of PKCα knockdown is confirmed by Western blotting.
-
Source: Irie et al., 2002; Kermorgant et al., 2004.
Gö6976 Treatment Protocol (for Cell Migration and Invasion Assays)
-
Cell Line: HA22T/VGH human hepatocellular carcinoma cells.
-
Gö6976 Concentration: 1µM.
-
Treatment Duration: Cells are treated with Gö6976 for the duration of the migration or invasion assay (typically 24-48 hours).
-
Source: Chen et al., 2008.
siRNA Knockdown of PKCα Protocol (for Cell Migration and Invasion Assays)
-
Cell Line: HA22T/VGH human hepatocellular carcinoma cells.
-
siRNA: A DNA-based small interfering RNA (siRNA) targeting PKCα is used.
-
Transfection: The specific transfection method and reagent are detailed in the original publication.
-
Validation of Knockdown: PKCα protein levels are assessed by Western blot to confirm knockdown.
-
Source: Chen et al., 2008.
Mandatory Visualizations
To visually represent the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of PKCα activation and the distinct mechanisms of inhibition by Gö6976 and siRNA.
Caption: Workflow for comparing the effects of Gö6976 and PKCα siRNA.
Discussion and Interpretation of Results
The data presented in Tables 1 and 2 demonstrate a strong correlation between the effects of Gö6976 and PKCα siRNA on c-Met receptor trafficking, cell migration, and invasion. In both experimental systems, the pharmacological inhibition of PKCα with Gö6976 phenocopies the genetic knockdown of the enzyme. This provides compelling evidence that the observed cellular responses are indeed mediated through the inhibition of PKCα.
Interestingly, in the study by Kermorgant et al. (2004), neither Gö6976 nor PKCα siRNA had a significant effect on HGF-induced ERK1/2 phosphorylation, suggesting that while PKCα is involved in the spatial regulation of the c-Met receptor, it may not be essential for the immediate downstream activation of the MAPK/ERK pathway in this context.
It is important to note that while siRNA provides a high degree of specificity, the efficiency of knockdown can vary between experiments and cell lines. Therefore, it is crucial to validate the extent of protein depletion in every experiment.
Off-Target Considerations for Gö6976
While Gö6976 is a selective inhibitor of conventional PKC isoforms at nanomolar concentrations, it is essential to be aware of its potential off-target effects, especially at higher concentrations.[1][3] Studies have shown that at micromolar concentrations, Gö6976 can inhibit other kinases, including:
-
Protein Kinase D (PKD)
-
Janus kinase 2 (JAK2)
-
FMS-like tyrosine kinase 3 (FLT3) [4]
The potential for these off-target activities underscores the importance of using the lowest effective concentration of Gö6976 and validating key findings with a more specific method like siRNA knockdown. For instance, a study on melanoma cells suggested that the effects of Gö6976 on the E- to N-cadherin switch might be due to the inhibition of PKD1 rather than PKCα.[7]
Conclusion
The direct comparison of Gö6976 with PKCα siRNA provides a robust framework for validating the on-target effects of this widely used inhibitor. The experimental data presented in this guide, derived from studies on receptor trafficking, cell migration, and invasion, demonstrate a strong concordance between the pharmacological and genetic inhibition of PKCα.
However, researchers must remain vigilant about the potential for off-target effects of Gö6976, particularly at higher concentrations. The use of siRNA-mediated knockdown of PKCα as a complementary approach is highly recommended to ensure the accurate interpretation of experimental results. By combining these powerful techniques, scientists can with greater confidence elucidate the specific roles of PKCα in complex cellular signaling networks.
References
- 1. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 4. Sequence characteristics of functional siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Re-evaluation of Rottlerin and Gö6976 for PKC Delta Activity Control
A Comparative Guide for Researchers
In the study of protein kinase C delta (PKCδ), the selection of appropriate inhibitors is paramount for elucidating its specific cellular functions. For years, Rottlerin was widely used as a selective inhibitor of PKCδ. However, accumulating evidence has called its specificity into question, necessitating a critical re-evaluation of its use. This guide provides a comparative analysis of Rottlerin and another commonly used PKC inhibitor, Gö6976, to aid researchers in making informed decisions for their experimental designs. The data overwhelmingly suggests that neither compound is a straightforward positive control for PKCδ activity, and their use requires careful consideration of their significant off-target effects.
Inhibitor Profile Comparison
The following table summarizes the key characteristics of Rottlerin and Gö6976 based on published in vitro kinase assay data.
| Feature | Rottlerin | Gö6976 |
| Reported IC50 for PKCδ | 3-6 μM[1][2][3] | > 3 μM (No significant inhibition)[4] |
| Mechanism of Action | ATP-competitive (disputed for PKCδ) | ATP-competitive |
| Selectivity Profile | Originally thought to be selective for PKCδ. Now known to inhibit a wide range of other kinases, including CaM-kinase III, PRAK, and MAPKAP-K2, and acts as a mitochondrial uncoupler. | Selective inhibitor of Ca2+-dependent PKC isoforms (PKCα, PKCβ1). Does not inhibit Ca2+-independent PKC isoforms like δ, ε, and ζ at similar concentrations. |
| Key Off-Target Effects | Mitochondrial uncoupling, inhibition of various other protein kinases. Effects are observed even in cells where PKCδ is absent. | Inhibition of TrkA, TrkB, JAK2, and JAK3 tyrosine kinases. |
| Recommended Use in PKCδ Studies | Not recommended as a specific inhibitor. Its use as a control should be interpreted with extreme caution due to its numerous off-target effects. | Can be used as a negative control to exclude the involvement of conventional PKC isoforms (α, β) when studying PKCδ. |
The Shifting Paradigm: Why Rottlerin is No Longer the Gold Standard for PKCδ Inhibition
Initially, Rottlerin was hailed as a valuable tool for dissecting the roles of PKCδ. However, multiple independent studies have demonstrated that its inhibitory effects in cellular assays are often attributable to mechanisms other than direct PKCδ inhibition. A critical off-target effect of Rottlerin is its ability to uncouple mitochondria, leading to a decrease in cellular ATP levels. This reduction in ATP can indirectly affect the phosphorylation state and activity of numerous kinases, including PKCδ, confounding the interpretation of experimental results. Furthermore, Rottlerin has been shown to exert effects in cells where PKCδ has been genetically deleted, providing strong evidence for its PKCδ-independent actions.
Experimental Methodologies
Below are generalized protocols for in vitro kinase assays and cellular assays that can be adapted to test the effects of inhibitors like Rottlerin and Gö6976.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified PKCδ.
Materials:
-
Recombinant active PKCδ enzyme
-
Specific peptide substrate for PKCδ
-
[γ-³²P]ATP or fluorescently labeled ATP analog
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
Inhibitors (Rottlerin, Gö6976) dissolved in DMSO
-
96-well filter plates or phosphocellulose paper
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PS, DAG, and the peptide substrate.
-
Add the recombinant PKCδ enzyme to the mixture.
-
Add varying concentrations of the inhibitor (e.g., Rottlerin, Gö6976) or DMSO (vehicle control) to the wells. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a specified time (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper or filter through the filter plate.
-
Wash the paper/plate extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Cellular Assay for PKCδ Activity (Western Blotting for Phosphorylation)
Objective: To assess the effect of inhibitors on the phosphorylation of a downstream target of PKCδ in a cellular context.
Materials:
-
Cell line of interest (e.g., PC12 cells)
-
Cell culture medium and supplements
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Inhibitors (Rottlerin, Gö6976)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the phosphorylated form of a known PKCδ substrate
-
Primary antibody against the total form of the substrate (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the inhibitor (or DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with a PKC activator (e.g., PMA) for a defined period to activate PKCδ.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against the total substrate for a loading control.
-
Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
Visualizing the Complexities: Signaling and Experimental Logic
To better understand the challenges in using these inhibitors, the following diagrams illustrate the intended target pathway and the logical fallacies that can arise from off-target effects.
Figure 1: Simplified PKCδ signaling pathway.
Figure 2: General experimental workflow for testing inhibitors.
References
Gö6976: A Potent Kinase Inhibitor with Significant Cross-Reactivity
For researchers, scientists, and drug development professionals, a comprehensive understanding of the selectivity of chemical probes is paramount. Gö6976, a widely used inhibitor, is primarily recognized for its potent inhibition of conventional Protein Kinase C (PKC) isoforms. However, extensive research has revealed a broader activity profile, encompassing a significant number of off-target kinases. This guide provides a comparative analysis of Gö6976's cross-reactivity with other kinase families, supported by experimental data and detailed methodologies.
Overview of Gö6976's Kinase Selectivity
Gö6976 is a potent, ATP-competitive inhibitor of conventional, calcium-dependent PKC isozymes, specifically PKCα and PKCβ1, with IC50 values in the low nanomolar range.[1][2] It exhibits significantly lower potency against novel and atypical PKC isoforms.[1] While initially characterized as a selective PKC inhibitor, broader kinase profiling studies have demonstrated that Gö6976 is a promiscuous inhibitor, affecting a wide array of kinases from different families.
At a concentration of 500 nM, Gö6976 was found to substantially inhibit (by >50%) 107 kinases out of a panel of 300, and dramatically inhibit (by >80%) 52 of those.[3] This highlights the importance of considering its off-target effects when interpreting experimental results.
Comparative Inhibitory Activity of Gö6976
The following table summarizes the inhibitory activity of Gö6976 against its primary targets and a selection of key off-target kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Family | Target Kinase | IC50 (nM) |
| PKC (Primary Targets) | PKCα | 2.3[1] |
| PKCβ1 | 6.2 | |
| PKC (rat brain) | 7.9 | |
| PKCμ (PKD1) | 20 | |
| Tyrosine Kinase | TrkA | 5 |
| TrkB | 30 | |
| JAK2 | 130 | |
| JAK3 | 370 | |
| FLT3 | N/A | |
| Other Serine/Threonine Kinases | Aurora B | N/A |
| CaMKK2 | N/A | |
| CDK2-cyclin A | N/A | |
| CHK1 | N/A | |
| GSK3β | N/A | |
| MSK1 | N/A | |
| MST2 | N/A | |
| PAK4 | N/A | |
| PAK5 | N/A | |
| PAK6 | N/A | |
| PHK | N/A | |
| PIM3 | N/A | |
| RSK1 | N/A | |
| RSK2 | N/A |
N/A: Specific IC50 values were not available in the reviewed literature, however, these kinases were identified as being dramatically inhibited (>80%) by 500 nM Gö6976.
Signaling Pathways and Experimental Workflows
The cross-reactivity of Gö6976 has implications for multiple signaling pathways. For instance, its inhibition of JAK2 and FLT3 can impact the JAK/STAT signaling pathway, which is crucial for hematopoiesis and immune response. Similarly, inhibition of TrkA and TrkB can interfere with neurotrophin signaling pathways essential for neuronal survival and differentiation.
References
Staurosporine and UCN-01 as broader spectrum kinase inhibitors compared to Gö6976
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three widely studied kinase inhibitors: Staurosporine (B1682477), UCN-01, and Gö6976. While all three are potent ATP-competitive inhibitors, they exhibit distinct selectivity profiles, making them valuable tools for dissecting cellular signaling pathways and for drug development efforts. Staurosporine and its derivative UCN-01 are known for their broad-spectrum kinase inhibition, whereas Gö6976 displays a more selective profile, particularly for conventional Protein Kinase C (PKC) isoforms.
Executive Summary
Staurosporine is a natural product that acts as a pan-kinase inhibitor, potently inhibiting a vast number of kinases with little selectivity.[1][2][3] This broad activity makes it a powerful tool for inducing apoptosis and studying general kinase function but limits its therapeutic potential due to off-target effects. UCN-01 (7-hydroxystaurosporine), a derivative of Staurosporine, also exhibits broad-spectrum activity but with a different and somewhat more selective pattern of inhibition.[2][4][5] Notably, UCN-01 is a potent inhibitor of Checkpoint Kinase 1 (Chk1) and 3-phosphoinositide-dependent protein kinase 1 (PDK1), in addition to its effects on PKC isozymes.[1][6][7] In contrast, Gö6976 is a synthetic indolocarbazole that demonstrates significant selectivity for calcium-dependent PKC isoforms (cPKCs), such as PKCα and PKCβ1, with much lower potency against calcium-independent novel (nPKCs) and atypical (aPKCs) isoforms.[8]
Performance Comparison: Kinase Inhibition Profiles
The inhibitory activity of Staurosporine, UCN-01, and Gö6976 has been characterized against a variety of protein kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following tables summarize the IC50 values for each compound against a panel of kinases, providing a quantitative comparison of their potency and selectivity.
Data Presentation
It is important to note that the IC50 values presented below for Staurosporine and UCN-01 against PKC isozymes are from a single comparative study, while the data for Gö6976 against the same isozymes are from a separate study. Although both studies utilized recombinant PKC isozymes and similar assay conditions, direct comparison should be made with this consideration in mind.
Table 1: Comparative Inhibition of Protein Kinase C (PKC) Isozymes
| Kinase Target | Staurosporine IC50 (nM)[9] | UCN-01 IC50 (nM)[9] | Gö6976 IC50 (nM)[8] |
| Conventional PKCs (Ca²⁺-dependent) | |||
| PKCα | 58 | 29 | 2.3 |
| PKCβ | 65 | 34 | 6.2 |
| PKCγ | 49 | 30 | N/A |
| Novel PKCs (Ca²⁺-independent) | |||
| PKCδ | 325 | 530 | >1000 |
| PKCε | 160 | 590 | >1000 |
| Atypical PKCs (Ca²⁺-independent) | |||
| PKCζ | No Inhibition | No Inhibition | >1000 |
N/A: Data not available in the cited source.
Table 2: Inhibition of Other Key Kinases by Gö6976
| Kinase Target | Gö6976 IC50 (nM)[10] |
| TrkA | 5 |
| TrkB | 30 |
| JAK2 | 130 |
| JAK3 | 370 |
| PKD1 (PKCμ) | 20 |
Signaling Pathways and Inhibitor Sites of Action
Staurosporine, UCN-01, and Gö6976 exert their biological effects by inhibiting key kinases in various signaling pathways. Understanding their points of intervention is crucial for interpreting experimental results.
Protein Kinase C (PKC) Signaling Pathway
The PKC family of serine/threonine kinases are central regulators of numerous cellular processes. They are broadly classified into conventional (calcium-dependent), novel, and atypical isoforms. Staurosporine and UCN-01 inhibit a wide range of PKC isoforms, while Gö6976 is selective for the conventional isoforms.
Chk1 and the G2/M DNA Damage Checkpoint
UCN-01 is a potent inhibitor of Chk1, a critical kinase in the DNA damage response pathway that enforces the G2/M cell cycle checkpoint. Inhibition of Chk1 by UCN-01 can abrogate this checkpoint, leading to premature mitotic entry and apoptosis in cancer cells with damaged DNA.[6][7][11][12] Gö6976 has also been reported to inhibit Chk1, contributing to its checkpoint abrogation activity.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staurosporine inhibits protein kinases activated by Ca2+ and cyclic AMP in addition to inhibiting protein kinase C in rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine, K-252 and UCN-01: potent but nonspecific inhibitors of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for Chk1 inhibition by UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of mammalian Chk1 during DNA replication arrest: a role for Chk1 in the intra-S phase checkpoint monitoring replication origin firing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential inhibition of protein kinase C isozymes by UCN-01, a staurosporine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 11. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Selectivity: An In Vitro Kinase Panel Comparison of Gö6976
For researchers navigating the complex landscape of kinase inhibitors, selecting a compound with the appropriate selectivity profile is paramount. This guide provides a comparative analysis of the indolocarbazole inhibitor Gö6976 against other common kinase inhibitors, supported by in vitro kinase panel data and detailed experimental protocols to aid in experimental design and data interpretation.
Kinase Inhibitor Selectivity Profile Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Gö6976 and two alternative compounds, Gö6983 and Staurosporine, against a panel of selected kinases. Lower IC50 values indicate higher potency. This data highlights the distinct selectivity profiles of each inhibitor.
| Kinase Target | Gö6976 IC50 (nM) | Gö6983 IC50 (nM) | Staurosporine IC50 (nM) |
| PKCα | 2.3[1] | 7 | 2[2] |
| PKCβ1 | 6.2[1] | 7 | - |
| PKCγ | - | 6 | 5[2] |
| PKCδ | > 3000[3] | 10 | 20[2] |
| PKCε | > 3000[3] | - | 73[2] |
| PKCζ | > 3000[3] | 60 | 1086[2] |
| PKD1 (PKCμ) | 20 | 20000 | - |
| JAK2 | 130[3] | - | - |
| FLT3 | - | - | - |
| TrkA | 5[3] | - | - |
| TrkB | 30[3] | - | - |
| PKA | - | - | 7[3] |
| PKG | - | - | 8.5[2] |
| p60v-src | - | - | 6[3] |
| CaM Kinase II | - | - | 20[3] |
Interpreting the Data
Gö6976 demonstrates marked selectivity for the conventional, calcium-dependent PKC isoforms (PKCα and PKCβ1).[1] It shows significantly less activity against novel (PKCδ, PKCε) and atypical (PKCζ) PKC isoforms.[3] However, it is not entirely specific to PKC; it also potently inhibits other kinases such as TrkA, TrkB, and JAK2 at nanomolar concentrations.[3] This promiscuity is an important consideration, as effects observed in cellular assays may not be solely attributable to PKC inhibition.[4]
Gö6983 acts as a broad-spectrum PKC inhibitor, potently inhibiting conventional (α, β, γ), novel (δ), and to a lesser extent, atypical (ζ) isoforms. Its relative inactivity against PKD1/PKCμ compared to Gö6976 provides a useful tool for dissecting the roles of specific PKC families in signaling pathways.[5]
Staurosporine is a powerful but non-selective kinase inhibitor.[2] It potently inhibits a vast array of kinases, including PKC, PKA, and tyrosine kinases, making it a useful positive control for inhibition but unsuitable for studying the function of a specific kinase.[2][3]
Experimental Methodologies
To determine the selectivity profile of a kinase inhibitor like Gö6976, a robust and standardized in vitro kinase assay is essential. The radiometric assay, which measures the transfer of a radioactive phosphate (B84403) from ATP to a substrate, is considered the gold standard due to its direct and sensitive nature.[4][6]
In Vitro Radiometric Kinase Assay Protocol
This protocol provides a generalized framework for assessing the inhibitory activity of a compound against a specific kinase.
1. Reagents and Materials:
- Purified, active kinase enzyme.
- Specific peptide or protein substrate for the kinase.
- Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT).
- [γ-³²P]-ATP (radiolabeled).
- Non-radiolabeled ("cold") ATP.
- Test inhibitor (e.g., Gö6976) dissolved in DMSO at various concentrations.
- Phosphoric acid (8.5%) or trichloroacetic acid (TCA) for stopping the reaction.
- P81 phosphocellulose paper or similar filter membrane.
- Scintillation fluid and a scintillation counter.
2. Assay Procedure:
- Preparation: Prepare serial dilutions of the test inhibitor. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
- Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
- Inhibitor Incubation: Add the test inhibitor at various concentrations (or DMSO for the control) to the reaction mix. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Initiation: Start the kinase reaction by adding a mix of [γ-³²P]-ATP and cold ATP. The final ATP concentration should ideally be close to the Km value for the specific kinase.
- Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes). The time should be within the linear range of the reaction.
- Termination: Stop the reaction by adding a small volume of concentrated phosphoric acid or TCA.
- Separation: Spot a portion of the terminated reaction mixture onto P81 phosphocellulose paper. The paper binds the phosphorylated substrate, while the unreacted [γ-³²P]-ATP does not bind efficiently.
- Washing: Wash the filter papers multiple times with dilute phosphoric acid to remove any unbound [γ-³²P]-ATP.
- Quantification: Place the washed filter paper into a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological relationships.
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Caption: Simplified conventional Protein Kinase C (PKC) signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
A Researcher's Guide: Validating Pharmacological Findings of Gö6976 with Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological inhibitor Gö6976 with genetic methods for target validation. It offers an objective analysis of experimental data, detailed protocols for key experiments, and visual aids to elucidate complex signaling pathways and workflows.
The small molecule Gö6976 is a widely used inhibitor in cell signaling research, primarily targeting conventional Protein Kinase C (PKC) isoforms. However, like many kinase inhibitors, Gö6976 exhibits a degree of promiscuity, binding to and inhibiting off-target proteins. This makes it crucial to validate findings obtained with this pharmacological agent using precise genetic techniques to ensure that the observed phenotype is a true consequence of inhibiting the intended target. This guide explores the use of genetic approaches, such as RNA interference (RNAi) and CRISPR/Cas9-mediated gene editing, to validate the on-target and off-target effects of Gö6976.
Understanding the Target Profile of Gö6976
Gö6976 is a potent, ATP-competitive inhibitor of conventional PKC isoforms, specifically PKCα and PKCβ1. However, studies have revealed that it also inhibits other kinases, with Protein Kinase D1 (PKD1) being a significant off-target. This polypharmacology necessitates careful experimental design to dissect the contribution of each target to the observed biological effects.
| Target Family | Specific Isoforms/Kinases |
| Primary On-Targets | Protein Kinase C (PKC) |
| Key Off-Targets | Protein Kinase D (PKD) |
| Janus Kinase (JAK) | |
| Fms-like Tyrosine Kinase 3 (FLT3) |
Comparing Pharmacological Inhibition with Genetic Perturbation
Genetic tools like small interfering RNA (siRNA), short hairpin RNA (shRNA), and the CRISPR/Cas9 system offer highly specific methods to downregulate or completely knock out the expression of a target protein. By comparing the phenotypic effects of Gö6976 treatment with those of genetically ablating its known targets, researchers can gain a clearer understanding of the inhibitor's mechanism of action.
Case Study 1: Dissecting the Role of PKCα and PKD1 in Cell Migration and Invasion
A common application of Gö6976 is in studying cancer cell migration and invasion. However, both its primary target, PKCα, and a key off-target, PKD1, have been implicated in these processes. The following table summarizes a comparative analysis of the effects of Gö6976, PKCα knockdown, and PKD1 knockdown on melanoma cell phenotype.
| Treatment/Genetic Modification | Metric | Cell Line | Result | Reference |
| Gö6976 (1 µM) | Anchorage-Independent Growth (Colony Number) | M2 Melanoma | ↓ 54% | [1] |
| Anchorage-Independent Growth (Colony Volume) | M2 Melanoma | ↓ 93.2% | [1] | |
| Horizontal Migration (Wound Healing) | M2 Melanoma | ↓ 62.9% | [1] | |
| Chemotactic Migration (Transwell Assay) | M2 Melanoma | ↓ 91.9% | [1] | |
| PKD1 shRNA | Anchorage-Independent Growth | M4T2 Melanoma | Significant Inhibition | [1] |
| Chemotactic Migration (Transwell Assay) | M4T2 Melanoma | Significant Inhibition | ||
| PKCα siRNA | Cell Migration | MM-RU Melanoma | Significant Reduction |
These data suggest that the potent anti-migratory and anti-invasive effects of Gö6976 in melanoma cells are likely mediated through the inhibition of both its on-target, PKCα, and its off-target, PKD1. The use of a more selective PKC inhibitor, Gö6983, which does not inhibit PKD1, showed no significant effect on these metastatic phenotypes, further implicating PKD1 as a key mediator of Gö6976's action in this context.
Visualizing the Validation Workflow
To effectively validate the pharmacological findings of Gö6976, a structured experimental workflow is essential. This involves parallel experiments using the pharmacological inhibitor and genetic tools, followed by a comparative analysis of the resulting phenotypes.
Delving into the Signaling Pathways
Gö6976's influence on cellular processes stems from its ability to modulate complex signaling cascades. Understanding these pathways is critical for interpreting experimental results.
Experimental Protocols: A Step-by-Step Guide
To ensure robust and reproducible results, detailed experimental protocols are essential. Below are representative protocols for siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of a target kinase.
Protocol 1: siRNA-Mediated Knockdown of PKCα
This protocol outlines a general procedure for transiently knocking down PKCα expression in a human cell line using siRNA.
Materials:
-
Human cell line of interest (e.g., HeLa, HEK293)
-
Complete culture medium
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
PKCα-specific siRNA and non-targeting control siRNA (20 µM stocks)
-
6-well plates
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of 20 µM siRNA (PKCα-specific or non-targeting control) in 125 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 250 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess PKCα protein levels by Western blotting or mRNA levels by quantitative real-time PCR (qRT-PCR) to confirm knockdown efficiency.
-
Phenotypic Assay: Perform the desired functional assay (e.g., migration, proliferation) on the transfected cells.
Protocol 2: CRISPR/Cas9-Mediated Knockout of PRKCA (PKCα)
This protocol provides a framework for generating a stable knockout of the PRKCA gene in a human cell line using the CRISPR/Cas9 system.
Materials:
-
Human cell line of interest
-
Complete culture medium
-
Plasmid encoding Cas9 and a guide RNA (gRNA) targeting an early exon of PRKCA (e.g., pSpCas9(BB)-2A-GFP)
-
Transfection reagent suitable for plasmids (e.g., Lipofectamine 3000)
-
96-well plates for single-cell cloning
-
Fluorescence-activated cell sorter (FACS) or limiting dilution supplies
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
T7 Endonuclease I or Sanger sequencing for mutation detection
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early constitutive exon of the PRKCA gene into a suitable Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA plasmid into the target cells using an appropriate method.
-
Enrichment of Transfected Cells: If the plasmid contains a fluorescent marker (e.g., GFP), use FACS to sort GFP-positive cells 48-72 hours post-transfection.
-
Single-Cell Cloning:
-
By FACS: Sort single GFP-positive cells into individual wells of a 96-well plate containing conditioned medium.
-
By Limiting Dilution: Serially dilute the transfected cell population to a concentration of approximately 0.5 cells per 100 µL and plate 100 µL per well in a 96-well plate.
-
-
Clonal Expansion: Allow single cells to grow into colonies over 2-3 weeks.
-
Screening for Knockout Clones:
-
Expand individual clones and harvest a portion of the cells for genomic DNA extraction.
-
Perform PCR to amplify the region of the PRKCA gene targeted by the gRNA.
-
Use a mismatch cleavage assay (e.g., T7 Endonuclease I) or Sanger sequencing of the PCR product to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
-
Validation of Knockout: Confirm the absence of PKCα protein expression in candidate knockout clones by Western blotting.
-
Phenotypic Analysis: Perform functional assays on the validated knockout cell lines.
Leveraging Genome-Wide Screens for Unbiased Target Identification
For a truly unbiased approach to deconvoluting the targets of a small molecule inhibitor, a genome-wide CRISPR screen can be employed. This powerful technique involves introducing a library of gRNAs targeting every gene in the genome into a population of cells. The cells are then treated with the inhibitor, and the gRNAs that are either enriched or depleted in the surviving cell population are identified by next-generation sequencing. This allows for the identification of genes whose knockout confers resistance or sensitivity to the compound, thereby revealing its functional targets.
Conclusion: A Multi-faceted Approach to Target Validation
References
Safety Operating Guide
Proper Disposal Procedures for Y16526, a CBP/p300 Bromodomain Inhibitor
This document provides essential safety and logistical information for the operational handling and proper disposal of Y16526, a potent inhibitor of the CBP/p300 bromodomain. The following procedures are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and compliance with standard chemical handling protocols.
Product Identification:
-
Name: this compound
-
Function: Potent inhibitor of CBP/p300 bromodomain (IC50 = 0.03 μM).
-
Supplier: DC Chemicals
Immediate Safety and Handling
Based on the supplier's Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance or mixture. However, as a standard practice for all research chemicals with limited toxicological data, prudent laboratory procedures should be followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.
-
An emergency eyewash station and safety shower should be readily accessible.
Storage and Stability
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
| Light Sensitivity | Store away from direct sunlight. |
Disposal Procedures for this compound
The MSDS for this compound does not provide specific disposal instructions. Therefore, it is recommended to follow standard procedures for non-hazardous chemical waste and to consult with your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Guidance:
-
Consult Local Regulations: Before initiating disposal, consult your institution's EHS guidelines and local regulations for chemical waste.
-
Waste Classification: While the supplier classifies this compound as non-hazardous, it is best practice to treat research compounds with unknown long-term effects as chemical waste. Do not dispose of down the drain or in regular trash.
-
Containerize Waste:
-
Collect waste this compound (solid) and any contaminated materials (e.g., pipette tips, gloves, weigh boats) in a designated, properly labeled hazardous waste container.
-
For solutions of this compound, collect in a sealed, labeled container designated for non-halogenated organic solvent waste, unless the solvent itself dictates a different waste stream.
-
-
Labeling: Clearly label the waste container with "this compound Waste" and list all components, including solvents and their approximate concentrations.
-
Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
Comparative Safety and Disposal Information for Other CBP/p300 Inhibitors
To provide a broader context for handling this class of compounds, safety information for other known CBP/p300 bromodomain inhibitors is summarized below. This information suggests that while some compounds in this class are not highly toxic, they may pose environmental risks.
| Compound | Key Safety Information | Disposal Recommendations |
| SGC-CBP30 | May cause long-lasting harmful effects to aquatic life.[1] Not classified as a primary skin or eye irritant.[1] | Dispose of contents/container in accordance with local, regional, national, and international regulations.[1] Avoid release to the environment.[1] |
| I-CBP112 | No significant cytotoxicity observed in U2OS cells.[2] For research use only, not for human or veterinary use. | No specific disposal information available. Follow standard laboratory procedures for chemical waste. |
| GNE-049 | Adverse central nervous system effects observed in rats at high doses. | No specific disposal information available. Follow standard laboratory procedures for chemical waste. |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound and similar research compounds is outlined below.
Caption: Logical workflow for the safe disposal of this compound.
Signaling Pathway Context: CBP/p300 Inhibition
This compound functions by inhibiting the bromodomain of the transcriptional co-activators CBP and p300. This action prevents the "reading" of acetylated lysine (B10760008) residues on histones and other proteins, which is a key step in gene activation. The diagram below illustrates this mechanism.
Caption: Mechanism of this compound action on the CBP/p300 signaling pathway.
References
Personal protective equipment for handling Y16526
Comprehensive safety and handling information for a substance designated "Y16526" could not be located through publicly available resources. Searches for safety data sheets (SDS), handling procedures, and experimental protocols related to "this compound" did not yield any specific results.
This suggests that "this compound" may be an internal product code, a non-standardized identifier, or a substance not widely documented in public safety databases. Without a standard chemical identifier, such as a CAS number or IUPAC name, it is not possible to provide the requested essential safety and logistical information, including personal protective equipment (PPE) guidelines, disposal plans, and detailed experimental protocols.
Researchers, scientists, and drug development professionals seeking to handle this substance should consult the manufacturer or supplier directly to obtain the necessary safety data sheet and handling instructions. It is crucial to have this information before attempting to work with any unknown substance to ensure the safety of all personnel and to maintain compliance with laboratory safety regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
